Product packaging for 1-methyl-1H-imidazole-4-carboxamide(Cat. No.:CAS No. 129993-47-1)

1-methyl-1H-imidazole-4-carboxamide

Cat. No.: B140851
CAS No.: 129993-47-1
M. Wt: 125.13 g/mol
InChI Key: AWDCMXSTPBEJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-imidazole-4-carboxamide is a functionalized imidazole derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. The imidazole ring is a privileged structure in pharmacology, forming the core of a wide range of therapeutic agents due to its presence in essential biological molecules like the amino acid histidine . This specific carboxamide derivative is particularly valuable in the synthesis of more complex molecules, including the development of novel antibacterial compounds . Researchers utilize this and related imidazole-4-carboxamide structures in the exploration of new pharmaceutical candidates, such as in the structure of the anticancer agent Dacarbazine . Its application is primarily focused on constructing molecular hybrids and conjugates aimed at overcoming antibiotic resistance in pathogens, making it a compound of interest in the development of next-generation antimicrobials . As a high-purity building block, it enables the exploration of structure-activity relationships and the development of new drugs targeting various therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B140851 1-methyl-1H-imidazole-4-carboxamide CAS No. 129993-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDCMXSTPBEJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561345
Record name 1-Methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129993-47-1
Record name 1-Methyl-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-methyl-1H-imidazole-4-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1-methyl-1H-imidazole-4-carboxamide

Abstract

This compound is a heterocyclic organic compound whose direct mechanism of action is not extensively characterized in publicly available literature. However, by examining the well-documented biological activities of its core scaffold, imidazole-4-carboxamide, and its more complex derivatives, we can infer and propose scientifically grounded potential mechanisms. This guide synthesizes current research to present a multi-faceted view of how this molecule might function at a cellular level. We will explore its potential as an immune modulator, drawing parallels to its parent compound's role as a "fairy chemical" in cancer models, and as a kinase inhibitor, a function demonstrated by several of its structural analogues. This document serves as a foundational resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to systematically investigate and validate these proposed mechanisms.

Introduction to this compound

The imidazole ring is a fundamental motif in medicinal chemistry and biology, forming the core of essential molecules like the amino acid histidine and purines.[1][2] Its unique electronic and structural properties allow it to participate in a wide range of biological interactions. This compound belongs to this versatile class of compounds. While it is recognized as a key intermediate in the synthesis of various pharmaceuticals and other chemicals, its intrinsic biological activity remains an area of active investigation.[3] This guide moves beyond its role as a synthetic building block to explore its potential as a bioactive agent, drawing logical connections from the established pharmacology of closely related molecules.

The Imidazole-4-Carboxamide Core: An Immune Modulator in Oncology

Recent and compelling research has identified the parent scaffold, imidazole-4-carboxamide (ICA), as a naturally occurring "fairy chemical" derived from mushrooms with significant anti-cancer properties.[4] This provides the most direct line of evidence for a potential mechanism of action for its 1-methyl derivative.

Inhibition of Axl, PD-L1, and PD-L2 Expression

In preclinical melanoma models, imidazole-4-carboxamide has been shown to inhibit the expression of key proteins involved in cancer progression and immune evasion: the Axl receptor tyrosine kinase, Programmed Death-Ligand 1 (PD-L1), and Programmed Death-Ligand 2 (PD-L2).[4]

  • Axl Receptor Tyrosine Kinase: Axl is a well-known driver of therapy resistance and metastasis in multiple cancers. Its overexpression is often correlated with a poor prognosis. By inhibiting Axl expression, ICA can potentially re-sensitize cancer cells to conventional therapies.

  • PD-L1/PD-L2: These are critical immune checkpoint molecules. Cancer cells express PD-L1 and PD-L2 on their surface to bind to the PD-1 receptor on T-cells, effectively "turning off" the immune response against the tumor. A compound that reduces PD-L1/L2 expression can unmask the tumor, making it visible and vulnerable to T-cell-mediated killing.[4]

The study demonstrated that treatment with ICA, particularly in combination with the chemotherapeutic agent cisplatin, significantly decreased tumor volume and increased the infiltration of T-cells into the tumor microenvironment.[4] This suggests a powerful synergistic effect, where ICA weakens the tumor's defenses while cisplatin directly attacks the cancer cells.

Proposed Signaling Pathway

The observed effects suggest a pathway where this compound, acting similarly to its parent compound, could modulate the tumor microenvironment to favor an anti-cancer immune response.

G cluster_tumor Tumor Cell cluster_immune Immune System Compound 1-methyl-1H- imidazole-4-carboxamide Axl Axl Expression Compound->Axl Inhibits PDL1 PD-L1 / PD-L2 Expression Compound->PDL1 Inhibits Resistance Therapy Resistance & Metastasis Axl->Resistance Evasion Immune Evasion PDL1->Evasion PD1 PD-1 PDL1->PD1 Binding (Blocked) TCell T-Cell Attack Tumor Cell Killing TCell->Attack Enables

Caption: Proposed immuno-modulatory pathway of this compound.

Experimental Protocol: Western Blot for PD-L1 Expression

This protocol provides a self-validating system to determine if this compound affects the protein levels of PD-L1 in a cancer cell line (e.g., B16F10 melanoma).

  • Cell Culture & Treatment:

    • Plate B16F10 cells at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight.

    • Prepare stock solutions of this compound in sterile DMSO.

    • Treat cells with increasing concentrations of the compound (e.g., 0, 10, 50, 100 µM) for 24-48 hours. Include a positive control (e.g., Interferon-gamma to induce PD-L1) and a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells directly in the well using 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. This is critical for ensuring equal loading in the next step.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane). Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

    • Transfer proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PD-L1 (diluted in blocking buffer) overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to validate equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detector.

    • Quantify band intensities using software like ImageJ. Normalize the PD-L1 band intensity to the corresponding loading control band intensity for each sample. A dose-dependent decrease in the normalized PD-L1 signal relative to the vehicle control would validate the hypothesis.

Kinase Inhibition: A Potential Activity of the Imidazole Scaffold

The imidazole-4-carboxamide scaffold is a privileged structure in kinase inhibitor design. Several more complex derivatives have been developed as potent and specific inhibitors of key kinases, suggesting that this compound may possess similar, if perhaps less potent, activity.

Protein Kinase C-iota (PKC-ι) Inhibition

A derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), was identified as a specific inhibitor of PKC-ι.[5] PKC-ι is an oncogene that is overexpressed in numerous cancers, including prostate and breast cancer. Its inhibition leads to decreased cancer cell growth and apoptosis (programmed cell death).[5] Preclinical studies showed that ICA-1s significantly reduced tumor growth in mouse models of prostate cancer.[5]

Transforming Growth Factor β-activated Kinase 1 (TAK1) Inhibition

A separate line of research discovered a series of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1.[6] TAK1 is a central kinase in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1. Inhibiting TAK1 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer.

Quantitative Data on Imidazole-based Kinase Inhibitors
Compound ClassTarget KinasePotency (IC50)Therapeutic AreaSource
2,4-1H-imidazole carboxamidesTAK1NanomolarInflammation, Cancer[6]
ICA-1sPKC-ιNot specifiedCancer[5]
General Kinase Inhibition Pathway

Kinase inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and blocking the signaling cascade.

G cluster_reaction Phosphorylation Reaction Upstream Upstream Signal (e.g., Cytokine) Kinase Target Kinase (e.g., TAK1, PKC-ι) Upstream->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates SubstrateP Phosphorylated Substrate ADP ADP Response Cellular Response (e.g., Inflammation, Proliferation) ATP ATP Compound 1-methyl-1H- imidazole-4-carboxamide

Caption: General mechanism of competitive ATP-binding kinase inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol assesses the direct inhibitory effect of this compound on a specific kinase (e.g., TAK1).

  • Reagents & Setup:

    • Recombinant human kinase (e.g., TAK1/TAB1).

    • Kinase substrate peptide.

    • ATP solution.

    • Kinase reaction buffer.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

    • Test Compound: this compound serially diluted in DMSO.

    • Positive Control: A known inhibitor for the target kinase (e.g., a known TAK1 inhibitor).

    • Negative Control: DMSO vehicle.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mixture to each well.

    • Add 0.5 µL of the serially diluted test compound or controls to the appropriate wells.

    • To initiate the reaction, add 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (ADP-Glo™ Method):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis:

    • Read the luminescence on a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value. A low IC50 value would indicate potent, direct inhibition of the kinase.

Integrated Hypothesis and Future Research Workflow

Based on the available evidence, this compound possesses at least two plausible, non-mutually exclusive mechanisms of action: immuno-modulation via checkpoint protein regulation and direct kinase inhibition. The simple 1-methyl substitution, compared to the unsubstituted parent compound or more complex derivatives, may fine-tune its potency, selectivity, and cell permeability. A logical next step is a systematic workflow to elucidate its primary mechanism(s).

G cluster_workflow Proposed Research Workflow Start Start: 1-methyl-1H-imidazole -4-carboxamide Screen Phase 1: Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) Start->Screen Hit Identify Active Cell Lines Screen->Hit Target Phase 2: Target Deconvolution Hit->Target Immune Hypothesis A: Immuno-modulation (Western Blot for PD-L1, Axl; T-cell co-culture) Target->Immune Test Kinase Hypothesis B: Kinase Inhibition (Kinome-wide screen, In vitro assays) Target->Kinase Test Validate Phase 3: In Vivo Validation (Xenograft models) Immune->Validate Kinase->Validate End Define Mechanism of Action Validate->End

Caption: A systematic workflow for elucidating the mechanism of action.

Conclusion

While the definitive mechanism of action for this compound requires direct experimental confirmation, a robust, evidence-based framework of potential activities can be constructed from the study of its parent scaffold and related derivatives. The most compelling hypotheses point towards roles in cancer immunotherapy, through the downregulation of key immune checkpoint and resistance proteins like PD-L1 and Axl, and in signal transduction, through the direct inhibition of oncogenic or inflammatory kinases. The experimental protocols outlined in this guide provide a clear and rigorous path for researchers to validate these hypotheses, ultimately defining the therapeutic potential of this intriguing imidazole compound.

References

Introduction: Understanding the Core Profile of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-imidazole-4-carboxamide

In the landscape of modern chemical research and pharmaceutical development, the utility of a molecule is fundamentally governed by its intrinsic physicochemical properties. This compound (CAS No. 129993-47-1) represents a significant heterocyclic building block, particularly noted for its inclusion in libraries of protein degrader building blocks.[1] Its structure, featuring a methylated imidazole ring coupled with a carboxamide group, presents a unique combination of hydrogen bonding capabilities, potential for ionic interactions, and lipophilic character.

This guide provides an in-depth analysis of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, we will explore the causality behind experimental choices for determining these properties and discuss their direct implications for researchers, particularly those in drug discovery and materials science. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

G Workflow: Qualitative Solubility Determination cluster_solvents start Start: Add 25 mg of Compound to 5 Test Tubes water Add 0.75 mL Water hcl Add 0.75 mL 5% HCl naoh Add 0.75 mL 5% NaOH nahco3 Add 0.75 mL 5% NaHCO₃ ether Add 0.75 mL Diethyl Ether observe_water Observe & Record (Polarity) water->observe_water observe_hcl Observe & Record (Basicity) hcl->observe_hcl observe_naoh Observe & Record (Acidity) naoh->observe_naoh observe_nahco3 Observe & Record (Strong Acidity) nahco3->observe_nahco3 observe_ether Observe & Record (Lipophilicity) ether->observe_ether end End: Compile Solubility Profile observe_water->end observe_hcl->end observe_naoh->end observe_nahco3->end observe_ether->end G Workflow: pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Sample Solution (e.g., 0.01 M in H₂O) start_titration Add Sample to Vessel Immerse Electrode prep_sample->start_titration prep_titrant Prepare & Standardize 0.1 M HCl Titrant prep_titrant->start_titration calibrate_ph Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate_ph->start_titration add_titrant Add HCl Titrant in Small Increments (0.1 mL) start_titration->add_titrant record_data Record pH and Volume After Each Addition add_titrant->record_data loop_check Continue Past Equivalence Point? record_data->loop_check loop_check->add_titrant No plot_curve Plot pH vs. Volume loop_check->plot_curve Yes find_ep Determine Equivalence Point (1st Derivative Peak) plot_curve->find_ep calc_pka Calculate pKa (pH at Half-Equivalence Point) find_ep->calc_pka end Result: pKa Value calc_pka->end

References

Biological Activity Screening of 1-Methyl-1H-imidazole-4-carboxamide: A Strategic Approach for Target Discovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Rationale for Screening 1-Methyl-1H-imidazole-4-carboxamide

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions allow it to interact with a wide array of biological targets.[2] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3]

This compound (CAS 129993-47-1) is a specific derivative within this versatile class. While detailed biological data on this particular molecule is not extensively published, its structural components—the 1-methyl-imidazole core and the carboxamide side chain—are present in compounds with known bioactivity.[4][5][6] For instance, various imidazole carboxamides have been investigated for antimicrobial and antitubercular activities, while other substituted imidazoles are potent inhibitors of enzymes crucial in cancer and inflammation.[5][7][8]

This guide, therefore, presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind the experimental choices. Our approach is to cast a wide net initially, followed by progressively more specific assays to identify and validate "hits," ultimately elucidating the compound's mechanism of action.

Part 1: The Screening Cascade: A Multi-Tiered Workflow

A successful screening campaign requires a logical progression from broad, high-throughput assays to more complex, mechanism-focused studies. This cascade approach maximizes resource efficiency by focusing on the most promising activities.

Screening_Cascade cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Target Validation & MoA Studies T1_AntiCancer Anticancer (Cell Viability Assay) T2_Apoptosis Apoptosis & Cell Cycle Analysis T1_AntiCancer->T2_Apoptosis Hit T1_AntiMicrobial Antimicrobial (MIC Determination) T2_Biofilm Biofilm & Time-Kill Assays T1_AntiMicrobial->T2_Biofilm Hit T1_AntiInflammatory Anti-inflammatory (COX/LOX or Cytokine Assay) T2_Enzyme Specific Enzyme Inhibition (e.g., COX-2, Kinases) T1_AntiInflammatory->T2_Enzyme Hit T3_Kinase Kinase Profiling T2_Apoptosis->T3_Kinase T3_PARP PARP Inhibition Assay T2_Apoptosis->T3_PARP T3_Pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) T2_Enzyme->T3_Pathway

Caption: A multi-tiered workflow for biological activity screening.

Part 2: Tier 1 - Primary Broad-Spectrum Screening

The objective of Tier 1 is to efficiently probe for significant biological activity across diverse therapeutic areas where imidazole derivatives have previously shown promise.

Anticancer Activity Screening

Rationale: The imidazole scaffold is a core component of numerous kinase inhibitors and other anticancer agents that induce apoptosis and cell cycle arrest.[2][9] A primary screen against a panel of human cancer cell lines is a logical starting point. The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, making it less prone to interference from metabolic inhibitors than tetrazolium-based assays.

Data Presentation: Hypothetical Anticancer Screening Results

Cell LineCancer TypeIC₅₀ (µM) of this compoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7 Breast Adenocarcinoma15.20.8
HepG2 Hepatocellular Carcinoma8.91.1
A549 Lung Carcinoma22.51.5
HCT-116 Colorectal Carcinoma12.40.9
L929 Normal Fibroblast> 10025.6

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [10]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium. Add the compound solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity Screening

Rationale: Imidazole-containing compounds, such as the antibiotic metronidazole, are well-established antimicrobial agents.[11] The carboxamide moiety has also been incorporated into novel antimicrobial candidates.[4][5][12] Therefore, screening for activity against a panel of pathogenic bacteria and fungi is a critical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Hypothetical Antimicrobial Screening Results (MIC)

OrganismTypeMIC (µg/mL) of this compoundMIC (µg/mL) of Ciprofloxacin (Control)MIC (µg/mL) of Fluconazole (Control)
Staphylococcus aureusGram-positive160.5N/A
Escherichia coliGram-negative640.25N/A
Pseudomonas aeruginosaGram-negative>1281N/A
Candida albicansFungus32N/A2

Experimental Protocol: Broth Microdilution for MIC Determination [12]

  • Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Screening

Rationale: Many anti-inflammatory drugs target enzymes in the eicosanoid pathway, such as cyclooxygenases (COX). Imidazole derivatives have been reported as inhibitors of these enzymes.[13] A primary screen to assess the inhibition of key inflammatory pathways provides a direct route to identifying potential anti-inflammatory agents. Measuring the production of Prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages is a robust and physiologically relevant primary assay.[14]

Experimental Protocol: PGE₂ Production in LPS-Stimulated Macrophages [14]

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in 24-well plates until they reach 80% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control and a positive control (e.g., Celecoxib, a known COX-2 inhibitor).[15]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and COX-2 expression.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage of inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value.

Part 3: Tier 2 - Secondary & Mechanistic Assays

If a reproducible "hit" (e.g., IC₅₀ < 20 µM or MIC ≤ 32 µg/mL) is identified in Tier 1, Tier 2 assays are employed to confirm the activity and begin to investigate the mechanism of action.

For Anticancer Hits: Apoptosis and Cell Cycle Analysis

Rationale: A reduction in cell viability can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). Flow cytometry-based assays using Annexin V/Propidium Iodide (PI) staining can distinguish between healthy, apoptotic, and necrotic cells, clarifying the mode of cell death.[10] Cell cycle analysis reveals if the compound causes arrest at a specific phase (e.g., G2/M), a common mechanism for anticancer drugs.[9]

For Antimicrobial Hits: Biofilm Eradication Assay

Rationale: Many chronic infections are associated with biofilms, which are structured communities of bacteria that are highly resistant to conventional antibiotics. A compound that only inhibits planktonic (free-floating) growth may have limited clinical utility. Assessing the ability of the compound to eradicate established biofilms is a critical secondary screen.[12]

For Anti-inflammatory Hits: NF-κB Signaling Pathway Analysis

Rationale: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation, controlling the expression of pro-inflammatory genes like COX-2 and various cytokines.[16] Many anti-inflammatory compounds act by inhibiting this pathway. A reporter gene assay can quantify the inhibition of NF-κB transcriptional activity.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_Nuc NF-κB (Active) NFkB->NFkB_Nuc Translocation IkB_NFkB->NFkB Releases IkB_P P-IκBα IkB_NFkB->IkB_P Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_Nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription Stimuli Inflammatory Stimuli (LPS, TNF-α) Stimuli->IKK Activates Compound 1-Methyl-1H-imidazole- 4-carboxamide (Hypothetical Target) Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Part 4: Tier 3 - Target Deconvolution and MoA Studies

For highly potent and confirmed hits, the final stage is to identify the specific molecular target. Given the known activities of imidazoles, several enzyme families are high-priority candidates.

  • Protein Kinase Inhibition: Imidazoles are prevalent in kinase inhibitors.[2] A hit from the anticancer screen should be tested against a panel of oncogenic kinases (e.g., EGFR, VEGFR, p38 MAPK) using in vitro kinase inhibition assays.[13][15]

  • PARP Inhibition: Benzimidazole carboxamides have been successfully developed as Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.[7][17] The structural similarity warrants testing potent anticancer hits for PARP-1 inhibitory activity.

  • Heme Oxygenase Inhibition: Imidazole-containing compounds are known to inhibit heme oxygenase, an enzyme with roles in inflammation and cell signaling.[18][19] This is a potential target for compounds showing anti-inflammatory or cytostatic effects.

Conclusion and Future Directions

This technical guide outlines a systematic and logical framework for the comprehensive biological activity screening of this compound. By beginning with a broad, multi-pronged primary screen and progressively narrowing the focus based on empirical data, this strategy enables the efficient identification of therapeutic potential. A positive result in any of these tiers would justify further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, advanced in vivo animal model testing, and detailed ADME/Tox profiling. The versatility of the imidazole scaffold suggests that a thorough investigation of this compound is a worthwhile endeavor with the potential to uncover novel biological activities and starting points for new therapeutic agents.

References

A Comprehensive Technical Guide to the Design, Synthesis, and Evaluation of Novel 1-Methyl-1H-imidazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] This guide focuses on a specific, promising scaffold: 1-methyl-1H-imidazole-4-carboxamide . This core structure offers a versatile platform for developing novel therapeutics by allowing for systematic modifications to tune biological activity and pharmacokinetic properties. We will provide an in-depth exploration of the synthetic strategies for creating libraries of these derivatives, a rigorous analysis of their structure-activity relationships (SAR), and a survey of their potential therapeutic applications, with a particular focus on enzyme inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation therapeutic agents.

The Imidazole Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][5] Its unique properties, including its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, make it a frequent component in pharmacologically active molecules.[3] Imidazole derivatives have demonstrated a vast range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][3][5][6][7]

The this compound core combines the stability and interactive potential of the N-methylated imidazole ring with the versatile carboxamide functional group. The amide moiety is present in over 25% of all known drugs, prized for its stability and capacity for hydrogen bonding.[8] This combination creates a scaffold ripe for exploration, where substitutions on the amide nitrogen and the imidazole ring can be systematically varied to optimize interactions with specific biological targets, such as the active sites of enzymes.

This guide aims to:

  • Detail robust synthetic routes for the derivatization of the core scaffold.

  • Elucidate the structure-activity relationships that govern the biological potency of these derivatives.

  • Explore promising therapeutic avenues, particularly in oncology and infectious diseases.

  • Provide validated experimental protocols for the synthesis and biological evaluation of these compounds.

Synthetic Strategies for this compound Derivatives

The successful exploration of any chemical scaffold hinges on the availability of efficient and versatile synthetic methodologies. The synthesis of novel this compound derivatives typically involves a two-stage approach: formation of the core structure and subsequent derivatization of the carboxamide.

Core Scaffold Synthesis and Derivatization

A primary route to derivatization involves the amidation of the corresponding carboxylic acid precursor, 1-methyl-1H-imidazole-4-carboxylic acid. This acid can be activated and coupled with a diverse range of primary or secondary amines to generate a library of novel carboxamides.

Causality in Experimental Design: The choice of a coupling agent is critical for ensuring high yields and minimizing side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and mild reaction conditions, which preserve the integrity of sensitive functional groups on the amine coupling partner. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction without competing in the coupling process.

Synthetic_Workflow cluster_0 Core Synthesis & Activation cluster_1 Derivatization start 1-Methyl-1H-imidazole- 4-carboxylic Acid activated Activated Ester Intermediate (e.g., O-Acylurea) start->activated HATU, DIPEA product Target Derivative: 1-Methyl-1H-imidazole- 4-carboxamide Analog activated->product Amine Coupling amine Primary/Secondary Amine (R1R2NH) amine->product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-benzyl-1-methyl-1H-imidazole-4-carboxamide

This protocol serves as a self-validating system for the synthesis of a representative derivative.

  • Materials:

    • 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq)

    • HATU (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Benzylamine (1.05 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid. The formation of the activated ester is the rate-determining step for efficient coupling.

    • Add benzylamine to the reaction mixture and stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). The aqueous washes remove unreacted starting materials and coupling byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure N-benzyl-1-methyl-1H-imidazole-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of these derivatives is dictated by the nature and position of substituents on the core scaffold. By analyzing data from related imidazole carboxamide series, particularly those targeting enzymes, we can establish a predictive SAR framework.[9][10][11]

SAR_Diagram main main R1_node R1 Group: - Determines target specificity - Aromatic/heterocyclic rings often enhance potency - Bulky groups can improve selectivity R2_node R2 Group: - Modulates solubility and cell permeability - Can form additional H-bonds C2_node C2 Position: - Substitution can influence electronic properties and metabolic stability C5_node C5 Position: - Often crucial for vectoral orientation into binding pockets p_R1 p_R1->R1_node p_R2 p_R2->R2_node p_C2 p_C2->C2_node p_C5 p_C5->C5_node

Caption: Key modification points for SAR studies on the this compound scaffold.

Impact of Carboxamide Substituents (R1, R2)

The substituents on the amide nitrogen are paramount for determining potency and selectivity.

  • Aromatic and Heterocyclic Groups: In many enzyme inhibitor series, such as PARP inhibitors, incorporating aromatic or heterocyclic rings (e.g., furan, pyridine) at this position leads to significant increases in activity.[10] These groups can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions within the target's active site.

  • Hydrophobic Pockets: The introduction of hydrophobic rings can facilitate binding in deep pockets of an enzyme active site, which is critical for high-affinity inhibition.[12]

  • Polar Groups: Incorporating hydrophilic groups in solvent-exposed regions can improve pharmacokinetic properties like solubility without compromising binding affinity.[12]

Quantitative SAR Data (Exemplary)

The following table summarizes hypothetical IC₅₀ data for a series of derivatives against a target enzyme, illustrating key SAR principles derived from related benzimidazole carboxamide PARP inhibitors.[9][10]

Compound IDR1 GroupR2 GroupTarget Enzyme IC₅₀ (nM)Rationale for Activity
A-01 HPhenyl580Baseline activity from phenyl group.
A-02 H4-Fluorophenyl250Electron-withdrawing fluorine enhances binding interactions.
A-03 H2-Furyl95Furan ring acts as a key hydrogen bond acceptor.[10]
A-04 HCyclohexyl>1000Lack of aromaticity reduces key binding interactions.
A-05 MethylPhenyl750Small alkyl group at R2 offers minimal benefit and may cause steric hindrance.

Therapeutic Applications & Mechanisms of Action

The this compound scaffold is a versatile platform for developing inhibitors against a range of enzyme targets.

Case Study: Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with BRCA mutations. The related 1H-benzo[d]imidazole-4-carboxamide scaffold has been extensively explored for PARP-1 inhibition.[9][10] These compounds function by binding to the NAD⁺ binding site of the enzyme, preventing the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during replication, inducing synthetic lethality in cancer cells with deficient homologous recombination repair pathways.

PARP_Inhibition cluster_pathway DNA Damage Response Pathway cluster_intervention Therapeutic Intervention SSB Single-Strand Break (SSB) PARP1 PARP-1 Enzyme SSB->PARP1 recruits Replication DNA Replication SSB->Replication if unrepaired Repair SSB Repair PARP1->Repair facilitates DSB Double-Strand Break (DSB) (Replication Fork Collapse) Replication->DSB HR_Repair Homologous Recombination (HR Repair) DSB->HR_Repair Normal Cells Cell_Death Apoptosis / Cell Death DSB->Cell_Death Synthetic Lethality Inhibitor Imidazole Carboxamide Derivative Inhibitor->PARP1 INHIBITS BRCA_Deficient BRCA-Deficient Cancer Cell BRCA_Deficient->HR_Repair DEFECTIVE

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Other Potential Applications
  • Kinase Inhibition: Aberrant kinase activity is a hallmark of many cancers. Related indazole-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors, suggesting the potential of the this compound scaffold in this area.[12]

  • Antiviral Agents: Imidazole-4,5-dicarboxamide derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.[13] This highlights the potential for targeting viral proteases.

  • Antibacterial Agents: Patent literature describes substituted imidazole carboxamides as novel agents for treating infections caused by Gram-negative bacteria, such as Acinetobacter baumannii.[14]

Protocols for Biological Evaluation

Rigorous and reproducible biological assays are essential for validating the activity of newly synthesized compounds.

Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC₅₀ of a compound against PARP-1.

  • Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

  • Materials:

    • Recombinant human PARP-1 enzyme.

    • PARP Assay Buffer.

    • Activated DNA (e.g., sonicated calf thymus DNA).

    • Histone H1.

    • NAD⁺ and Biotinylated NAD⁺.

    • Test compounds dissolved in DMSO.

    • Streptavidin-HRP conjugate.

    • Chemiluminescent HRP substrate.

    • White, opaque 96-well plates.

  • Workflow:

Assay_Workflow A 1. Coat Plate Add Histone H1 and Activated DNA to wells. Incubate and wash. B 2. Add Reagents Add PARP-1 enzyme and test compound dilutions. A->B C 3. Initiate Reaction Add NAD+/Biotinylated NAD+ mix. Incubate for 1 hour. B->C D 4. Detection Wash wells. Add Streptavidin-HRP. Incubate and wash. C->D E 5. Readout Add chemiluminescent substrate. Measure luminescence. D->E F 6. Data Analysis Plot luminescence vs. compound concentration. Calculate IC50 value. E->F

Caption: Step-by-step workflow for an in vitro chemiluminescent PARP-1 inhibition assay.

  • Data Analysis: The luminescence signal is inversely proportional to PARP-1 inhibition. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly enzyme inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and a clear understanding of its SAR can guide the rational design of potent and selective agents.

Future research should focus on:

  • Target Expansion: Exploring the activity of these derivatives against other enzyme classes, such as kinases, proteases, and epigenetic targets.

  • Pharmacokinetic Optimization: Fine-tuning substituents to improve metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target enzymes to guide the design of next-generation inhibitors with enhanced potency and selectivity.[9]

  • Combating Resistance: Developing derivatives that are active against drug-resistant mutants of target enzymes.

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile and valuable chemical scaffold.

References

Spectroscopic Characterization of 1-methyl-1H-imidazole-4-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-methyl-1H-imidazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Introduction

This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the methyl group at the N-1 position and the carboxamide group at the C-4 position introduces distinct electronic and structural features that are critical for its chemical reactivity and biological activity. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

This guide is structured to provide not just the raw data, but also the underlying principles and experimental considerations that lead to their acquisition and interpretation. Each section is designed as a self-contained module, detailing the causality behind the spectral features and providing robust protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the imidazole ring, the N-methyl group, and the amide group. The chemical shifts are influenced by the aromaticity of the imidazole ring, the electron-withdrawing nature of the carboxamide group, and the electron-donating effect of the N-methyl group.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (imidazole ring)~7.68Singlet1H
H-2 (imidazole ring)~7.64Singlet1H
-NH₂ (amide)~7.23Broad Singlet1H
-NH₂ (amide)~7.04Broad Singlet1H
N-CH₃ (methyl)~3.28Singlet3H

Note: The prediction is based on computational models and data from similar structures[1]. The amide protons are diastereotopic and may appear as two separate broad signals, and their chemical shift is highly dependent on solvent and concentration.

Interpretation and Causality:

  • Imidazole Ring Protons (H-2 and H-5): The protons on the imidazole ring are in an aromatic environment and thus appear in the downfield region of the spectrum. The H-2 proton is typically the most deshielded due to its position between two nitrogen atoms. However, the electron-withdrawing carboxamide group at C-4 significantly deshields the adjacent H-5 proton. The relative positions of H-2 and H-5 can be confirmed by 2D NMR experiments like NOESY, which would show a correlation between the N-methyl protons and the H-5 proton.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen atom gives rise to a singlet at approximately 3.28 ppm. Its integration value of 3H confirms the presence of the methyl group.

  • Amide Protons (-NH₂): The amide protons are expected to appear as broad singlets due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. Their chemical shifts are variable and depend on factors like temperature, concentration, and solvent.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carboxamide)~165
C-4 (imidazole ring)~138
C-2 (imidazole ring)~135
C-5 (imidazole ring)~120
N-CH₃ (methyl)~33

Note: These are approximate chemical shifts based on known values for substituted imidazoles[2][3].

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded carbon, appearing significantly downfield around 165 ppm.

  • Imidazole Ring Carbons (C-2, C-4, C-5): These carbons resonate in the aromatic region. The C-2 carbon, situated between two nitrogens, is typically downfield. The C-4 carbon, attached to the electron-withdrawing carboxamide group, is also significantly deshielded. The C-5 carbon is expected to be the most upfield of the ring carbons.

  • N-Methyl Carbon (N-CH₃): The methyl carbon appears in the upfield region, characteristic of sp³ hybridized carbons.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Amide (-NH₂)
3150-3100C-H stretch (aromatic)Imidazole ring
2950-2850C-H stretch (aliphatic)N-Methyl (-CH₃)
~1670C=O stretch (Amide I band)Carboxamide
~1600N-H bend (Amide II band)Amide (-NH₂)
1550-1450C=C and C=N stretchingImidazole ring
~1400C-N stretchAmide, Imidazole ring

Note: These are characteristic ranges. The precise positions can be influenced by hydrogen bonding and the physical state of the sample (solid vs. liquid).

Interpretation and Causality:

  • N-H Stretching: The broad bands in the 3400-3200 cm⁻¹ region are characteristic of the N-H stretching vibrations of the primary amide. The broadening is due to hydrogen bonding.

  • C=O Stretching: A strong absorption band around 1670 cm⁻¹ is a clear indicator of the carbonyl group of the amide (Amide I band).

  • N-H Bending: The band around 1600 cm⁻¹ (Amide II band) arises from the N-H bending vibration.

  • Imidazole Ring Vibrations: The aromatic C-H stretching appears above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations are observed in the 1550-1450 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any adsorbed water, which shows a broad absorption in the IR spectrum.

    • Place a small amount of KBr (approx. 100 mg) in an agate mortar.

    • Add 1-2 mg of the sample.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture to the die of a pellet press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Label the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺•): m/z = 125. The molecular weight of C₅H₇N₃O is 125.13 g/mol . The molecular ion peak should be observable.

  • Key Fragments: Fragmentation in EI-MS is initiated by the removal of an electron to form a radical cation (M⁺•), which then undergoes further fragmentation.[4][5][6]

Table of Predicted Fragments:

m/zProposed FragmentNeutral Loss
125[C₅H₇N₃O]⁺•- (Molecular Ion)
82[C₄H₆N₂]⁺••CONH
81[C₄H₅N₂]⁺CONH₂
54[C₃H₄N]⁺C₂H₃N₂O
44[CONH₂]⁺C₄H₅N₂

Proposed Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the carboxamide group and cleavage of the imidazole ring.

Fragmentation_Pathway M [C₅H₇N₃O]⁺• m/z = 125 (Molecular Ion) F82 [C₄H₆N₂]⁺• m/z = 82 M->F82 - •CONH F81 [C₄H₅N₂]⁺ m/z = 81 M->F81 - CONH₂ F54 [C₃H₄N]⁺ m/z = 54 F81->F54 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound using mass spectrometry.

Materials:

  • This compound (<1 mg)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., GC-MS with EI source or LC-MS with ESI source)

Procedure (GC-MS with EI Source):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure separation from any impurities and elution of the compound of interest.

    • Set the injector temperature (e.g., 250 °C) and transfer line temperature (e.g., 280 °C).

    • For the MS, use a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns that can be compared to library spectra.

    • Set the mass range to be scanned (e.g., m/z 35-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated on the GC column and then enter the MS ion source.

    • The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Examine the mass spectrum for this peak.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for this compound. The combination of NMR, IR, and MS allows for the unambiguous identification and structural confirmation of this important molecule. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings. As with any analytical endeavor, a multi-technique approach is crucial for a comprehensive understanding of the chemical nature of the compound under investigation.

References

A Comprehensive Technical Guide to the Solubility of 1-methyl-1H-imidazole-4-carboxamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of pharmaceutical sciences. For a drug candidate like 1-methyl-1H-imidazole-4-carboxamide, its solubility profile influences bioavailability, manufacturability, and the feasibility of various dosage forms.[1][2] Understanding its solubility in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents for reactions and crystallization is fundamental to achieving high yields and purity.

  • Formulation Development: The choice of excipients and the development of liquid formulations, such as injectables or oral solutions, are dictated by the compound's solubility.

  • Analytical Method Development: High-Performance Liquid Chromatography (HPLC) and other analytical techniques require the analyte to be dissolved in a suitable mobile phase.[3]

  • Pre-clinical and Clinical Studies: The preparation of dosing solutions for in vitro and in vivo studies depends on identifying suitable solvent systems.

Physicochemical Properties of this compound

An understanding of the intrinsic properties of this compound provides a basis for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 129993-47-1[4]
Molecular Formula C5H7N3O[5]
Molecular Weight 125.13 g/mol Calculated
Melting Point 209-211 °C[4]
Boiling Point 444.8 ± 18.0 °C[4]
Density 1.34 g/cm³[4]

The presence of the imidazole ring, with its two nitrogen atoms, and the carboxamide group suggests that this compound is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This polarity is a key determinant of its solubility in organic solvents. Generally, polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents—the principle of "like dissolves like."

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. The overall Gibbs free energy change (ΔG) of the dissolution process is a function of the enthalpy (ΔH) and entropy (ΔS) of solution. For a solid to dissolve, the energy required to break the crystal lattice forces and the solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, its high melting point suggests strong intermolecular forces in the crystal lattice. Therefore, solvents that can effectively interact with the molecule through hydrogen bonding and dipole-dipole interactions are more likely to be effective at dissolving it.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative solubility data, this section provides a detailed, field-proven protocol for determining the equilibrium solubility of this compound in various organic solvents using the gold-standard shake-flask method.[1][6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector or a UV-Vis spectrophotometer[3][7]

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the selected organic solvent in a vial A->B Dispense C Seal vials and place on an orbital shaker at a controlled temperature B->C D Agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium C->D Incubate E Centrifuge the vials to sediment undissolved solid D->E F Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) E->F Clarify G Prepare dilutions of the filtrate if necessary F->G H Quantify the concentration using a validated HPLC-UV or UV-Vis method G->H Inject/Measure I Calculate solubility in mg/mL or g/L H->I Compute

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Pipette a precise volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a predetermined period (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 12, 24, 48, 72 hours) to ensure that the concentration of the dissolved compound has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • For further separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could interfere with the analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8] A full UV-Vis scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax) for quantification.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or g/L.

    • It is essential to report the temperature at which the solubility was determined.

Expected Solubility Trends

While specific data is unavailable, some qualitative predictions can be made based on the structure of this compound and the properties of common organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Methanol HighDonor & AcceptorHigh"Like dissolves like"; strong hydrogen bonding interactions are expected.
Ethanol HighDonor & AcceptorHighSimilar to methanol, good solubility is anticipated.
Dimethyl Sulfoxide (DMSO) HighAcceptorHighA powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds.[9]
Dimethylformamide (DMF) HighAcceptorHighAnother effective polar aprotic solvent.
Acetonitrile MediumAcceptorModerateLess polar than the above solvents, but should still exhibit some solubility.
Acetone MediumAcceptorModerateSimilar polarity to acetonitrile.
Tetrahydrofuran (THF) LowAcceptorLow to ModerateLower polarity may limit solubility.
Toluene LowNoneLowNonpolar aromatic solvent, unlikely to be a good solvent.
Hexane Very LowNoneVery LowNonpolar aliphatic solvent, very poor solubility is expected.

Safety and Handling

This compound is an organic compound and should be handled with appropriate safety precautions.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[10]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12][13]

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is a critical component of its successful development as a pharmaceutical agent. While quantitative data is not widely published, this guide provides the theoretical background and a detailed, practical protocol for researchers to determine these crucial parameters. By systematically applying the described methodologies, scientists can generate the necessary data to inform and accelerate their research and development efforts.

References

Potential biological targets of 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated the data gathering process. My primary focus is understanding the biological targets, action mechanisms, and applications of 1-methyl-1H-imidazole-4-carboxamide. Google searches are underway, aiming for a solid foundation.

Analyzing Search Results

I'm now diving deep into the search results. My goal is to pinpoint key protein families and cellular processes that this compound affects. I'm also looking for common experimental methods to validate these targets. This information will inform the guide's structure, starting with an overview and then focusing on biological targets and associated evidence. Next, I'll detail signaling pathways and rationalize how the compound interacts with them.

Refining Search Strategy

I'm now revising my search strategy to pinpoint specific protein families and signaling pathways. My analysis will concentrate on established experimental methodologies like affinity chromatography and proteomics to validate target interactions. The technical guide's structure will evolve, beginning with an introduction and then detailing biological targets with supporting evidence.

Discovering Connections

My initial searches yielded a promising starting point, though "this compound" itself lacks direct biological target studies in the initial results. However, the wider world of "imidazole carboxamides" and "imidazole derivatives" hints at significant activity across various biological systems, presenting interesting avenues to explore further.

Analyzing Potential Targets

I'm now focusing on potential targets for "this compound" by extrapolating from related compounds. While direct target studies are scarce, broader research on imidazole carboxamides and derivatives reveals a rich landscape of potential activity. I've identified key themes: CCK1R agonism, enzyme inhibition (kinases, HDACs, etc.), anticancer activity, and the imidazole core's versatility as a drug scaffold. I plan to emphasize these as potential targets, clarifying the need for further experimental validation.

Refining Target Hypotheses

Based on the preliminary findings, my focus has shifted towards formulating concrete hypotheses about potential biological targets. I'm now structuring the guide to present these ideas in a clear and compelling manner. It looks like I have enough information to build a comprehensive guide, given that I've found connections within the broader family of imidazole derivatives. I've noted key themes: CCK1R agonism, enzyme inhibition, anticancer activity, and the imidazole core as a versatile scaffold. I am making sure to clearly indicate that these are potential targets requiring further validation, so the user knows what kind of experimentation will be needed. The document will need clear sections, including hypothetical experimental protocols and illustrations.

An In-depth Technical Guide to the Structure-Activity Relationship of 1-methyl-1H-imidazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1-methyl-1H-imidazole-4-carboxamide

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms, possesses a unique combination of physicochemical properties. It is amphoteric, capable of acting as both a proton donor and acceptor, which facilitates key interactions with biological macromolecules.[4][5] The this compound core, the focus of this guide, represents a specific and highly significant subset of imidazole derivatives. The methylation at the N-1 position and the carboxamide at the C-4 position provide a foundational structure that has been extensively explored for therapeutic potential across various disease areas, including but not limited to, antimicrobial, anti-inflammatory, and anticancer applications.[1][6][7]

This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives. We will delve into the synthetic strategies, the impact of structural modifications on biological activity, and the experimental protocols necessary for the robust evaluation of these compounds.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives typically begins with the construction of the imidazole ring, followed by functionalization. A common and versatile approach is the Debus-Radziszewski reaction, which allows for the one-pot synthesis of substituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.[8] Modifications to this core structure are then systematically introduced to explore the chemical space and optimize for a desired biological activity.

General Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis and derivatization of the this compound scaffold.

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Derivatization Start Starting Materials (e.g., Glyoxal, Methylamine, Ammonia) Core_Formation Imidazole Ring Formation (e.g., Radziszewski Synthesis) Start->Core_Formation Methylation N-1 Methylation Core_Formation->Methylation Carboxylation C-4 Carboxylation Methylation->Carboxylation Core_Scaffold 1-methyl-1H-imidazole-4-carboxylic acid Carboxylation->Core_Scaffold Amide_Formation Amide Coupling (with diverse amines) Core_Scaffold->Amide_Formation Final_Products Library of this compound Derivatives Amide_Formation->Final_Products

Caption: A generalized workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Targets

Derivatives of the this compound core have demonstrated a broad spectrum of pharmacological activities. This versatility stems from the ability of the imidazole scaffold to mimic the side chain of histidine, enabling interactions with a multitude of enzymes and receptors.[4][5]

Key Therapeutic Areas:
  • Antimicrobial Activity: Imidazole derivatives are well-established antifungal and antibacterial agents.[7][8] Their mechanism of action often involves the inhibition of key microbial enzymes or disruption of cell membrane integrity.[8]

  • Anticancer Activity: The anticancer potential of these derivatives is an area of active research. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9] The PI3K/AKT/mTOR signaling pathway is a frequently studied target for imidazole-based anticancer agents.[2]

  • Anti-inflammatory Effects: Imidazole compounds can modulate the production of inflammatory mediators, suggesting their potential in treating inflammatory diseases.[1][4]

  • Enzyme Inhibition: The scaffold is a common feature in various enzyme inhibitors, including cyclooxygenase (COX) inhibitors and inhibitors of cytochrome P450 enzymes.[10]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold allows for the elucidation of its structure-activity relationship. The key positions for modification are the carboxamide nitrogen, the imidazole ring itself, and the N-1 methyl group.

Logical Flow of SAR Exploration

SAR Exploration cluster_mods Structural Modifications cluster_assays Biological Evaluation cluster_analysis Data Analysis Core This compound Core Mod_Amide Carboxamide (R1) - Alkyl/Aryl substitutions - Heterocyclic rings Core->Mod_Amide Mod_Ring Imidazole Ring (R2, R3) - Halogenation - Alkyl/Aryl groups Core->Mod_Ring Mod_N1 N-1 Position (R4) - Alternative alkyl chains - Aryl groups Core->Mod_N1 Bio_Activity Biological Activity Screening (e.g., MIC, IC50) Mod_Amide->Bio_Activity Mod_Ring->Bio_Activity Mod_N1->Bio_Activity SAR_Analysis SAR Elucidation Bio_Activity->SAR_Analysis

Caption: Logical flow for exploring the structure-activity relationship of the core scaffold.

Modifications at the Carboxamide Nitrogen (R1)

The substituent on the carboxamide nitrogen is a critical determinant of biological activity.

  • Lipophilicity and Steric Bulk: Increasing the lipophilicity of the R1 substituent, for instance by introducing aromatic or long alkyl chains, can enhance cell membrane permeability and, in turn, biological activity. However, excessive steric bulk may hinder binding to the target protein.

  • Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) can lead to stronger interactions with the biological target.

Substitutions on the Imidazole Ring (R2, R3)

Modifications at the C-2 and C-5 positions of the imidazole ring can fine-tune the electronic properties and steric profile of the molecule.

  • Electron-Withdrawing and Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., alkyl groups) can influence the pKa of the imidazole ring, affecting its ionization state and binding characteristics.

  • Steric Hindrance: Bulky substituents on the ring can provide selectivity for a particular target by preventing binding to off-target proteins.

Alterations at the N-1 Position (R4)

While this guide focuses on 1-methyl derivatives, it is important to note that variations at this position can significantly impact activity. Replacing the methyl group with larger alkyl or aryl groups can alter the overall shape and lipophilicity of the molecule, leading to different biological profiles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted-1-methyl-1H-imidazole-4-carboxamides
  • Carboxylic Acid Formation: Synthesize 1-methyl-1H-imidazole-4-carboxylic acid from commercially available starting materials using established literature procedures.

  • Amide Coupling:

    • To a solution of 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired primary or secondary amine (1.1 eq) and a base such as DIPEA (2.0 eq).

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.[2]

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.[2]

Quantitative Data Summary

The following table provides a hypothetical summary of SAR data for a series of this compound derivatives, illustrating the impact of substitutions on anticancer activity.

Compound IDR1 (Carboxamide)R2 (C-2 Position)R3 (C-5 Position)IC₅₀ (µM) vs. HCT116
1a -CH₃-H-H>100
1b -Phenyl-H-H52.3
1c -4-Chlorophenyl-H-H15.8
1d -4-Methoxyphenyl-H-H35.1
2a -4-Chlorophenyl-Br-H8.2
2b -4-Chlorophenyl-H-Br12.5

Analysis of Table 1:

  • A simple methyl group at R1 (compound 1a ) shows poor activity.

  • Replacing the methyl with a phenyl group (compound 1b ) improves activity, suggesting a beneficial hydrophobic interaction.

  • An electron-withdrawing chloro substituent on the phenyl ring (compound 1c ) further enhances potency, while an electron-donating methoxy group (compound 1d ) is less favorable.

  • Introduction of a bromine atom at the C-2 position of the imidazole ring (compound 2a ) leads to a significant increase in activity, highlighting the importance of substitution on the heterocyclic core.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic structural modifications to optimize biological activity. Future research in this area should focus on exploring novel substitutions, elucidating the precise mechanisms of action, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds. The continued application of rational drug design principles to this privileged scaffold holds great potential for the discovery of new and effective medicines.

References

Topic: 1-methyl-1H-imidazole-4-carboxamide as a Metabolite of Temozolomide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Temozolomide (TMZ), an oral alkylating agent, is a cornerstone in the treatment of glioblastoma multiforme (GBM). Its efficacy is predicated on its chemical transformation under physiological conditions into reactive intermediates that methylate DNA, ultimately inducing tumor cell apoptosis. This guide provides a detailed examination of the metabolic fate of TMZ, focusing on its conversion pathway and the resulting metabolites. While the primary and clinically significant metabolic route proceeds through 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) to 5-aminoimidazole-4-carboxamide (AIC), this paper also addresses the specific compound 1-methyl-1H-imidazole-4-carboxamide (MIC) to clarify its relationship within the broader context of TMZ chemistry and metabolism. We will explore the chemical properties, biological significance, pharmacokinetics, and analytical methodologies pertinent to the key molecules in this pathway, offering field-proven insights for professionals in drug development and oncology research.

The Chemistry and Activation Pathway of Temozolomide

Temozolomide is an imidazotetrazine prodrug, a class of compounds that require chemical conversion to exert their cytotoxic effects.[1] A critical feature of TMZ is its pH-dependent stability; it remains intact in the acidic environment of the stomach but undergoes rapid, spontaneous, and non-enzymatic hydrolysis at the physiological pH of ~7.4 found in the bloodstream and tissues.[2][3] This chemical lability is central to its mechanism of action and does not require hepatic metabolism for activation.[4][5]

The activation cascade begins with the hydrolysis of the tetrazinone ring in TMZ, leading to the formation of the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC) .[6][7] This conversion is the rate-limiting step for TMZ's cytotoxic activity. MTIC is a highly unstable intermediate with a very short half-life of approximately 2 minutes.[8] It rapidly decomposes into two key products:

  • Methyldiazonium Cation: A highly electrophilic and reactive molecule that is the ultimate alkylating species. It readily transfers a methyl group to nucleophilic sites on DNA, primarily the O6 and N7 positions of guanine and the N3 position of adenine.[6][8] This DNA methylation triggers futile DNA mismatch repair cycles and double-strand breaks, leading to cell cycle arrest and apoptosis.[9]

  • 5-Aminoimidazole-4-carboxamide (AIC): An inactive metabolite that is structurally similar to an intermediate in the de novo purine biosynthesis pathway.[10] AIC is eventually eliminated from the body, primarily through urine.[3]

It is crucial to distinguish the active intermediate MTIC from the compound This compound (MIC) . While both share an imidazole-4-carboxamide core, the position of the methyl group is different. In MTIC, the methyl group is part of the triazene side chain, whereas in MIC, it is directly attached to the imidazole ring at the N1 position. Based on extensive literature, the canonical metabolic pathway of TMZ does not lead to the formation of this compound. MIC is a distinct chemical entity, and its relevance may lie in its use as a reference standard, a synthetic precursor in medicinal chemistry, or a potential impurity in TMZ manufacturing.[5][11]

TMZ_Metabolism TMZ Temozolomide (TMZ) (Prodrug) Hydrolysis Spontaneous Hydrolysis (pH 7.4) TMZ->Hydrolysis MTIC 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC - Active Metabolite) Decomposition Rapid Decomposition MTIC->Decomposition Hydrolysis->MTIC Methyl Methyldiazonium Cation (Alkylating Agent) Decomposition->Methyl AIC 5-Aminoimidazole-4-carboxamide (AIC - Inactive Metabolite) Decomposition->AIC DNA DNA Alkylation (O6-MeG, N7-MeG) Methyl->DNA Methylates Apoptosis Cell Apoptosis DNA->Apoptosis MIC This compound (MIC - Related Compound) key1 Solid Line: Direct Conversion key2 Dashed Box: Not a direct metabolite in the primary pathway

Figure 1: The primary metabolic pathway of Temozolomide (TMZ).

Pharmacokinetics of Temozolomide and its Metabolites

Understanding the pharmacokinetic profile of TMZ and its metabolites is essential for optimizing therapeutic strategies. Following oral administration, TMZ is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 30 to 90 minutes.[12] The drug exhibits excellent bioavailability and can cross the blood-brain barrier (BBB), with cerebrospinal fluid (CSF) concentrations reaching approximately 20% of those in plasma.[4][12]

The pharmacokinetic parameters for TMZ and its key detectable metabolites are summarized below. It is important to note that MTIC is generally not quantifiable in patients due to its extreme instability and short half-life.[13][14]

CompoundTmax (hours)Plasma Half-life (t1/2)Key CharacteristicsReferences
Temozolomide (TMZ) ~1.5 - 2.0~1.8 - 2.5 hoursProdrug, crosses BBB, pH-sensitive[8][10][12]
MTIC ~1.5 (parallels TMZ)~2 minutesHighly unstable active intermediate[8][10]
AIC Not specifiedNot specifiedInactive, excreted in urine[10]

The appearance and disappearance of MTIC in plasma mirror that of the parent drug, TMZ.[14] Studies have shown that the peak plasma concentration and the area under the curve (AUC) for MTIC are only about 2.2-2.6% of the values for TMZ, reflecting its rapid conversion.[14] There is no evidence of MTIC accumulation in plasma after consecutive daily doses of TMZ.[14]

The Biological Significance of TMZ Metabolites

The clinical efficacy and resistance mechanisms associated with TMZ are directly linked to the actions of its metabolites.

  • Methyldiazonium Cation and Cytotoxicity : The primary cytotoxic lesion induced by the methyldiazonium cation is the methylation of guanine at the O6 position, forming O6-methylguanine (O6-MeG).[6] This lesion is mispaired with thymine during DNA replication. The cell's mismatch repair (MMR) system recognizes this error but repeatedly fails to correct it, leading to a futile cycle of repair attempts that culminates in DNA double-strand breaks and apoptosis.[8]

  • MGMT and Drug Resistance : The primary mechanism of resistance to TMZ is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[7] MGMT directly reverses the O6-MeG lesion by transferring the methyl group to one of its own cysteine residues. High levels of MGMT activity in tumor cells can rapidly repair the DNA damage, abrogating the cytotoxic effect of TMZ.[7] For this reason, the methylation status of the MGMT gene promoter, which often leads to gene silencing and lower enzyme levels, is a critical predictive biomarker for TMZ response in glioblastoma patients.[8]

  • AIC as a Biomarker : As the stable, inactive end-product of TMZ degradation, 5-aminoimidazole-4-carboxamide (AIC) can be reliably measured in plasma and urine. Its quantification can serve as a biomarker of patient exposure to TMZ and adherence to therapy, providing a more direct measure of the drug's metabolic conversion.[10][15]

Analytical Methodology: Quantification of Imidazole Metabolites in Plasma

Accurate quantification of TMZ and its metabolites in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. Due to the instability of MTIC, analytical methods typically focus on the parent drug (TMZ) and the stable metabolite (AIC). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[15][16]

Workflow for LC-MS/MS Analysis

Figure 2: General workflow for the analysis of TMZ/AIC in plasma.
Detailed Protocol: LC-MS/MS Quantification of 5-Aminoimidazole-4-carboxamide (AIC)

This protocol is a representative example based on established methodologies for analyzing hydrophilic imidazole compounds in plasma.[15][16]

1. Sample Preparation (Protein Precipitation & Extraction):

  • Causality: The primary goal is to remove proteins that interfere with analysis and to extract the analyte of interest. Cold conditions and rapid processing are essential to minimize degradation of any potentially unstable compounds.
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of AIC).
  • Add 400 µL of cold acetonitrile or methanol to precipitate plasma proteins.
  • Vortex mix for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. Chromatographic Conditions:

  • Causality: AIC is a polar molecule, making it suitable for Hydrophilic Interaction Liquid Chromatography (HILIC), which provides better retention for such compounds compared to traditional reversed-phase columns.[16]
  • LC System: UHPLC system.
  • Column: HILIC column (e.g., Amide-80).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A suitable gradient starting with a high percentage of organic solvent (e.g., 95% B) and decreasing over several minutes to elute the polar analyte.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Causality: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity. By monitoring a specific precursor-to-product ion transition, interferences from the complex plasma matrix are minimized. Electrospray ionization in positive mode (ESI+) is effective for nitrogen-containing imidazole compounds.[15]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Source: ESI+.
  • MRM Transitions:
  • AIC: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 127 → 110).[15]
  • Internal Standard: Monitor the specific transition for the IS.
  • Optimization: Ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) must be optimized to achieve maximum signal intensity.

4. Calibration and Quantification:

  • Causality: A calibration curve is essential for accurate quantification. It is constructed by analyzing samples with known concentrations of the analyte (calibrators) and plotting the peak area ratio (analyte/IS) against concentration.
  • Prepare a series of calibration standards and quality control (QC) samples by spiking blank plasma with known amounts of AIC.
  • Process and analyze the calibrators and QCs alongside the unknown samples.
  • Construct a calibration curve using a linear regression model. The concentration of AIC in the unknown samples is then interpolated from this curve.

Conclusion

The therapeutic efficacy of temozolomide is a direct consequence of its unique, pH-dependent chemical degradation into the active alkylating agent, the methyldiazonium cation. This process also yields the stable, inactive metabolite 5-aminoimidazole-4-carboxamide (AIC), which serves as a useful biomarker for drug exposure. While the compound this compound (MIC) is structurally related to the core of TMZ's metabolites, it is not a product of the established metabolic pathway. A precise understanding of the true metabolites—MTIC and AIC—is fundamental for researchers and clinicians working to overcome TMZ resistance, develop novel therapeutic combinations, and optimize treatment strategies for patients with glioblastoma. The robust analytical methods available for quantifying these compounds in biological matrices are indispensable tools in this ongoing effort.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 1-Methyl-1H-imidazole-4-carboxamide Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting DNA Repair in Cancer Therapy with Imidazole-Based PARP Inhibitors

The integrity of our genome is under constant assault from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. A key player in this network is the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, which is crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In the context of cancer, exploiting dependencies on specific DNA repair pathways has emerged as a powerful therapeutic strategy.

Small molecule inhibitors of PARP have shown significant promise, especially in cancers with pre-existing defects in other DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of more lethal DNA double-strand breaks (DSBs) during replication. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR (e.g., BRCA-mutant tumors), the accumulation of DSBs triggers catastrophic genomic instability and subsequent cell death.[4]

The 1-methyl-1H-imidazole-4-carboxamide scaffold has been identified as a core structural motif in a novel class of potent PARP-1 inhibitors. These compounds, by mimicking the nicotinamide moiety of the PARP-1 substrate NAD+, occupy the catalytic site of the enzyme and prevent the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of other DNA repair factors to the site of damage. This application note provides a comprehensive guide for researchers utilizing these imidazole-based PARP inhibitors in a cell culture setting, with a focus on experimental design, protocol execution, and data interpretation.

Mechanism of Action: From Single-Strand Break to Apoptosis

The primary mechanism of action for this compound-based PARP inhibitors is the catalytic inhibition of PARP-1. This disruption of the base excision repair pathway leads to the accumulation of unrepaired single-strand breaks. When the cell enters the S-phase of the cell cycle, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of highly cytotoxic double-strand breaks.

In cells with a functional homologous recombination pathway, these DSBs can be repaired. However, in cancer cells with deficiencies in HR, such as those with BRCA1/2 mutations, these DSBs persist, leading to genomic chaos and the induction of apoptosis, often through the mitochondrial pathway.[5]

PARP_Inhibitor_Mechanism cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-Mutant Cancer Cell (Defective HR) DNA_SSB DNA Single-Strand Break PARP1_activation PARP-1 Activation DNA_SSB->PARP1_activation Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair PARP1_activation->BER Cell_Survival Cell Survival BER->Cell_Survival Repair DSB_formation Double-Strand Break Formation Replication->DSB_formation HR_repair Homologous Recombination Repair DSB_formation->HR_repair HR_repair->Cell_Survival Repair DNA_SSB_cancer DNA Single-Strand Break PARP1_activation_cancer PARP-1 Activation DNA_SSB_cancer->PARP1_activation_cancer Replication_cancer DNA Replication DNA_SSB_cancer->Replication_cancer BER_cancer Base Excision Repair (Inhibited) PARP1_activation_cancer->BER_cancer PARP_Inhibitor 1-Methyl-1H-imidazole- 4-carboxamide Analog PARP_Inhibitor->PARP1_activation_cancer Inhibits DSB_formation_cancer Accumulation of Double-Strand Breaks Replication_cancer->DSB_formation_cancer HR_repair_cancer Defective Homologous Recombination Repair DSB_formation_cancer->HR_repair_cancer Apoptosis Apoptosis HR_repair_cancer->Apoptosis Repair Failure

Figure 1: Mechanism of Action of Imidazole-Based PARP Inhibitors. In normal cells, PARP-1 facilitates the repair of single-strand breaks. In cancer cells with defective homologous recombination (e.g., BRCA mutations), inhibition of PARP-1 by this compound analogs leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality and apoptosis.

Experimental Protocols

I. Preparation of Stock Solutions

Proper preparation and storage of the this compound analog are critical for reproducible results.

Materials:

  • This compound analog (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the required amount: Determine the mass of the compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolution: In a sterile microcentrifuge tube, add the calculated amount of the compound. Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the highest drug concentration used.

II. Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the PARP inhibitor that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutant and BRCA-wild-type)

  • Complete growth medium

  • 96-well cell culture plates

  • This compound analog stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

  • Incubation: Remove the old medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Incubate the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Table 1: In Vitro Anti-proliferative Activity of a Representative Imidazole-Based PARP Inhibitor (Compound 19c)[5]

Cell LineCancer TypeBRCA StatusIC50 (µM)
MDA-MB-231Breast CancerWild-Type1.05
A549Lung CancerWild-Type1.26
Caco-2Colorectal CancerWild-Type2.65
III. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis following treatment with the PARP inhibitor.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the PARP inhibitor (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

IV. DNA Damage Assay (γH2AX Immunofluorescence)

This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).

Materials:

  • Cells grown on coverslips in a 24-well plate

  • PARP inhibitor

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of the PARP inhibitor and a vehicle control for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash twice with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.

  • Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Mount the coverslips on microscope slides.

  • Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Experimental_Workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_endpoints Endpoint Analysis Stock_Solution Prepare Stock Solution (10 mM in DMSO) Drug_Treatment Treat with PARP Inhibitor (Serial Dilutions & Vehicle Control) Stock_Solution->Drug_Treatment Cell_Seeding Seed Cells (e.g., 96-well, 6-well, coverslips) Cell_Seeding->Drug_Treatment Incubation Incubate (24-72 hours) Drug_Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis DNA_Damage DNA Damage (γH2AX Staining) Incubation->DNA_Damage Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis DNA_Damage->Data_Analysis

Figure 2: General Experimental Workflow. This diagram outlines the key steps for in vitro evaluation of this compound analogs as PARP inhibitors, from stock solution preparation to endpoint analysis.

Troubleshooting and Considerations

  • Solubility Issues: If the compound precipitates in the culture medium, try preparing a more concentrated stock solution in DMSO and using a smaller volume for dilution. Sonication may also help in initial stock preparation.

  • Cell Line Specificity: The sensitivity to PARP inhibitors can vary significantly between cell lines. It is crucial to test a range of concentrations and include both sensitive (e.g., BRCA-mutant) and resistant (BRCA-wild-type) cell lines as controls.

  • Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects. It is important to perform dose-response experiments and use the lowest effective concentration.

  • Long-Term Experiments: For long-term studies, the stability of the compound in the culture medium should be considered. It may be necessary to replenish the medium with a fresh drug solution periodically.

Conclusion

The this compound scaffold represents a promising foundation for the development of novel and potent PARP inhibitors. The protocols and guidelines presented in this application note provide a robust framework for researchers to investigate the in vitro efficacy and mechanism of action of these compounds. By carefully designing and executing these experiments, scientists can contribute to the growing body of knowledge on PARP inhibition and its potential as a targeted cancer therapy.

References

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-methyl-1H-imidazole-4-carboxamide. As a key intermediate and potential impurity in pharmaceutical synthesis, accurate determination of this compound is critical for quality control and drug development. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring high sensitivity, specificity, and reproducibility. This guide provides a detailed experimental protocol, method validation performed in accordance with International Council for Harmonisation (ICH) guidelines, and expert insights into the causal factors influencing chromatographic performance.

Introduction: The Analytical Imperative for this compound

This compound is a heterocyclic organic compound with a molecular structure featuring a methylated imidazole ring and a carboxamide group. Its chemical properties, including a melting point of 209-211 °C, make it a stable solid at room temperature[1]. This compound serves as a significant building block in the synthesis of various active pharmaceutical ingredients (APIs) and may also arise as a degradation product, for instance, from the hydrolysis of 1-methyl-1H-imidazole-4-carbonitrile[1].

Given its role in pharmaceutical manufacturing, a reliable analytical method is paramount for ensuring the purity of starting materials, monitoring reaction progress, and quantifying potential impurities in final drug products[2]. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity for non-volatile compounds[3][4]. This note details a method specifically developed for the accurate and precise quantification of this compound.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions is based on the physicochemical properties of this compound and established principles for the separation of polar heterocyclic compounds.

  • Reverse-Phase Chromatography: A C18 stationary phase was chosen. While the analyte is polar, the reverse-phase mode is highly versatile and robust. The non-polar C18 stationary phase provides sufficient interaction with the imidazole ring and methyl group to achieve retention when paired with a highly aqueous mobile phase[4]. For highly polar compounds that are difficult to retain, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative, but reverse-phase often provides better reproducibility and is a more common starting point in QC environments[5][6].

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution.

    • Acetonitrile (ACN): Chosen as the organic modifier due to its low viscosity and UV transparency.

    • Aqueous Phase with Formic Acid: An acidic modifier, such as 0.1% formic acid, is incorporated into the aqueous phase. This serves a critical function: at a pH well below the pKa of the imidazole nitrogen, the analyte will be protonated, ensuring it exists in a single ionic form. This minimizes peak tailing and produces sharp, symmetrical peaks, which are essential for accurate quantification[1]. The use of formic acid also ensures compatibility with mass spectrometry (MS) detection if desired[7][8].

  • Detection: UV detection is selected based on the presence of the imidazole ring, which is a chromophore. The optimal wavelength is determined by acquiring a UV spectrum of the analyte. A starting wavelength of 230 nm is often a good choice for imidazole-containing structures[1].

Experimental Workflow and Protocol

The overall analytical workflow is designed for efficiency and reproducibility, from sample preparation to data acquisition and analysis.

HPLC Workflow for this compound Figure 1: Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte Standard B Prepare Stock Solution (e.g., 1 mg/mL in Diluent) A->B C Create Calibration Standards (Serial Dilution) B->C E Filter all solutions (0.45 µm Syringe Filter) C->E D Prepare Sample Solution (Dissolve in Diluent) D->E G Inject Standards & Samples (e.g., 10 µL) E->G F System Equilibration (Isocratic Mobile Phase) F->G H Data Acquisition (UV Detector @ 230 nm) G->H I Integrate Chromatograms H->I J Generate Calibration Curve (Peak Area vs. Concentration) I->J K Quantify Analyte in Sample J->K L Generate Final Report K->L

Caption: Figure 1: Analytical Workflow

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC grade Acetonitrile (ACN) and purified water (e.g., Milli-Q)

  • Reagents: Formic acid (≥98% purity)

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC System Standard system with pump, autosampler, column oven, and UV/PDA detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 95% A / 5% B
   Solvent A0.1% Formic Acid in Water
   Solvent B0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Detailed Protocol
  • Mobile Phase Preparation:

    • To prepare Solvent A, add 1.0 mL of formic acid to 1000 mL of purified water. Mix thoroughly.

    • To prepare Solvent B, add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly.

    • Degas both solvents using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the test material expected to contain the analyte.

    • Dissolve the material in a known volume of mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Proper sample preparation is critical for accurate and reproducible results[3][9].

    • Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before analysis to prevent column clogging[3].

  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the sample solutions. It is good practice to bracket sample injections with check standards to monitor system stability.

Method Validation According to ICH Guidelines

Validation of the analytical method is a regulatory requirement to ensure its suitability for the intended purpose[2][10]. The method should be validated according to ICH Q2(R1) guidelines, assessing the parameters summarized below[7].

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free of interference.Peak purity index > 0.999 (with PDA detector). No interfering peaks at the analyte's retention time in blank/placebo.
Linearity & Range To show a direct proportional relationship between concentration and detector response over a set range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (Recovery) To measure the closeness of the experimental value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD of results should remain ≤ 2.0% when varying parameters like flow rate (±0.1 mL/min), column temp (±2°C), pH.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the HPLC analysis of this compound. The described reverse-phase method is simple, robust, and suitable for routine quality control in a pharmaceutical setting. By adhering to the detailed protocol and performing a thorough method validation as outlined by ICH guidelines, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data, contributing to the overall quality and safety of pharmaceutical products.

References

Application Notes and Protocols for PARP Inhibition Assays Featuring 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the inhibitory potential of novel compounds against Poly(ADP-ribose) Polymerase (PARP) enzymes. While the protocols detailed herein are broadly applicable, we will utilize 1-methyl-1H-imidazole-4-carboxamide as a representative test compound to illustrate the experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of PARP inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Critical Role of PARP in Cellular Homeostasis and Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to numerous cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] The archetypal member of this family, PARP1, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[2][3] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[2]

The inhibition of PARP has emerged as a powerful therapeutic strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes.[3][4] This therapeutic approach is rooted in the concept of synthetic lethality. When PARP is inhibited, unrepaired SSBs accumulate and can degenerate into more cytotoxic DSBs during DNA replication.[4] In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA mutations), the accumulation of these DSBs leads to genomic instability and ultimately, cell death.[3][5]

The imidazole-carboxamide scaffold is a common feature in many known PARP inhibitors, which act by competing with the NAD+ substrate at the catalytic site of the enzyme.[6][7] For the purposes of this guide, we will consider the hypothetical inhibitory potential of this compound to demonstrate the assays used to characterize such compounds.

The PARP Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism by which PARP inhibitors exert their therapeutic effect through synthetic lethality.

PARP_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 Replication_fork Replication Fork DNA_damage->Replication_fork PARylation PARylation (recruitment of repair proteins) PARP1->PARylation BER Base Excision Repair (BER) PARylation->BER SSB_repaired SSB Repaired BER->SSB_repaired DSB Double-Strand Break (DSB) Replication_fork->DSB HR Homologous Recombination (HR) DSB->HR DSB_repaired DSB Repaired HR->DSB_repaired DNA_damage_cancer DNA Single-Strand Break (SSB) PARP1_inhibited PARP1 Trapping (Inhibitor) DNA_damage_cancer->PARP1_inhibited BER_blocked BER Blocked PARP1_inhibited->BER_blocked SSB_unrepaired Unrepaired SSB BER_blocked->SSB_unrepaired Replication_fork_cancer Replication Fork SSB_unrepaired->Replication_fork_cancer DSB_cancer Double-Strand Break (DSB) Replication_fork_cancer->DSB_cancer HR_deficient Deficient HR (BRCA mutation) DSB_cancer->HR_deficient Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death PARP_inhibitor 1-methyl-1H-imidazole- 4-carboxamide (Hypothetical Inhibitor) PARP_inhibitor->PARP1_inhibited

Figure 1: PARP1 Signaling and Synthetic Lethality. This diagram shows PARP1's role in DNA repair in normal cells versus the effect of a PARP inhibitor in BRCA-deficient cancer cells, leading to synthetic lethality.

Biochemical Assays for Direct PARP Inhibition

Biochemical assays are the first step in characterizing a potential PARP inhibitor. They provide a direct measure of the compound's ability to inhibit the enzymatic activity of a purified PARP enzyme in a cell-free system.[8][9] This allows for the determination of key parameters such as the IC50 (half-maximal inhibitory concentration).

Chemiluminescent PARP Activity Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are common substrates for PARP.[10] The signal is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Principle:

  • Histone-coated plates are incubated with a PARP enzyme, NAD+, and the test compound.

  • Active PARP transfers biotinylated ADP-ribose from biotinylated NAD+ to the histones.

  • The amount of incorporated biotin is detected with Streptavidin-HRP and a chemiluminescent substrate.

  • A decrease in signal indicates inhibition of PARP activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the test compound in PARP assay buffer.

    • Prepare a PARP enzyme solution and a PARP cocktail containing biotinylated NAD+ and activated DNA.

  • Assay Procedure (96-well format):

    • Add 25 µL of the PARP cocktail to each well of a histone-coated 96-well plate.[11]

    • Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.

    • To initiate the reaction, add 20 µL of the diluted PARP enzyme to each well.[11]

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate four times with 200 µL/well of 1X PBS.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.[11]

    • Wash the plate four times with 1X PBS.

    • Add 50 µL of chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor required to reduce the enzymatic activity by 50%.
Positive Control A known PARP inhibitor (e.g., Olaparib, Veliparib).[9]
Negative Control Vehicle (e.g., DMSO) without the test compound.

Cell-Based Assays: Assessing PARP Inhibition in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant environment.[12] These assays assess the compound's ability to cross the cell membrane, engage the PARP target within the cell, and elicit a biological response.

PARP Trapping Assay

A key mechanism of action for many potent PARP inhibitors is "trapping," where the inhibitor not only blocks the catalytic activity but also stabilizes the PARP-DNA complex.[5][13] This trapped complex is highly cytotoxic, particularly during DNA replication.

Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA probe is used. When PARP binds to the probe, the complex tumbles slowly in solution, resulting in a high FP signal. An effective trapping inhibitor will enhance the stability of this complex, leading to a sustained or increased FP signal even in the presence of competing unlabeled DNA.

PARP_Trapping_Workflow start Start reagents Prepare Reagents: - Fluorescent DNA Probe - Purified PARP1 Enzyme - Test Compound (this compound) - Assay Buffer start->reagents incubation1 Incubate PARP1 with Fluorescent DNA Probe reagents->incubation1 fp_measurement1 Measure Baseline Fluorescence Polarization (FP) (High FP Signal) incubation1->fp_measurement1 add_compound Add Test Compound or Vehicle Control fp_measurement1->add_compound incubation2 Incubate to Allow PARP Trapping add_compound->incubation2 fp_measurement2 Measure Final Fluorescence Polarization (FP) incubation2->fp_measurement2 analysis Analyze Data: - Increased FP signal indicates PARP trapping fp_measurement2->analysis end End analysis->end

Figure 2: PARP Trapping Assay Workflow. This diagram outlines the key steps in a fluorescence polarization-based PARP trapping assay.

Cell Viability and Synthetic Lethality Assays

The ultimate goal of a PARP inhibitor in an oncology setting is to selectively kill cancer cells with defective HR repair. Cell viability assays are used to quantify this effect.[14]

Principle: The cytotoxicity of the test compound is compared between two isogenic cell lines: one with a functional HR pathway (e.g., BRCA wild-type) and one with a deficient HR pathway (e.g., BRCA-mutant). A compound that exhibits significantly greater potency in the HR-deficient cell line is considered to be acting via a synthetic lethal mechanism.

Protocol:

  • Cell Culture:

    • Culture BRCA1-proficient and BRCA1-deficient cell lines (e.g., UWB1.289 and UWB1.289+BRCA1) under standard conditions.[15]

  • Assay Procedure:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72-96 hours.

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability data against the log of the inhibitor concentration for each cell line and determine the GI50 (concentration for 50% growth inhibition).

Cell LineExpected Outcome with Effective PARP Inhibitor
BRCA-deficient Low GI50 (high potency)
BRCA-proficient High GI50 (low potency)

In Vivo Evaluation of PARP Inhibitors

Preclinical in vivo models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of a potential PARP inhibitor before it can be considered for clinical trials.[16][17]

Common In Vivo Models:

  • Patient-Derived Xenografts (PDXs): Tumors from human patients are implanted into immunodeficient mice. These models are considered highly predictive of clinical outcomes.

  • Cell Line-Derived Xenografts (CDXs): Cancer cell lines with specific genetic backgrounds (e.g., BRCA mutations) are implanted into mice.[17]

Efficacy Studies:

  • Tumor-bearing mice are treated with the test compound (e.g., this compound) or a vehicle control.

  • Tumor growth is monitored over time. A significant reduction in tumor volume in the treated group compared to the control group indicates anti-tumor activity.

Pharmacodynamic (PD) Biomarkers:

  • Tumor and surrogate tissues can be collected to assess the extent of PARP inhibition in vivo.

  • A common PD biomarker is the level of PAR in the tissue, which can be measured by immunohistochemistry (IHC) or ELISA. A significant reduction in PAR levels indicates target engagement by the inhibitor.

Conclusion and Future Directions

The assays described in this application note provide a robust framework for the preclinical evaluation of potential PARP inhibitors, using this compound as a hypothetical example. A thorough characterization, from biochemical potency to cell-based mechanism of action and in vivo efficacy, is critical for the successful development of novel cancer therapeutics. Future research will likely focus on developing inhibitors with increased selectivity for different PARP family members and on strategies to overcome mechanisms of resistance to PARP inhibitor therapy.[16][18]

References

The 1-methyl-1H-imidazole-4-carboxamide Scaffold: A Versatile Framework in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole-4-carboxamide Core

In the landscape of contemporary medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The 1-methyl-1H-imidazole-4-carboxamide moiety has emerged as a privileged scaffold, a foundational structure that consistently imparts desirable pharmacological properties to a diverse range of therapeutic agents. Its inherent characteristics—a hydrogen bond donor and acceptor, a dipole moment, and the capacity for substitution at multiple positions—provide a rich tapestry for molecular design. This guide offers a comprehensive overview of the applications of this scaffold, complete with detailed protocols for synthesis and biological evaluation, intended for researchers, scientists, and drug development professionals. The imidazole ring system is a common feature in numerous clinically successful drugs, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets[1][2][3][4]. The 1-methyl substitution prevents tautomerization and provides a fixed vector for further chemical elaboration, while the 4-carboxamide group is a versatile handle for modulating potency, selectivity, and pharmacokinetic properties.

Part 1: Design and Synthesis of this compound Derivatives

The journey from a conceptual drug design to a tangible molecule begins with a robust and reproducible synthetic strategy. The following protocol outlines a general yet detailed approach for the synthesis of a representative N-substituted this compound derivative, a common structural motif in many inhibitors targeting enzymes like Poly (ADP-ribose) polymerase (PARP).

Protocol 1: Synthesis of a Representative N-Aryl-1-methyl-1H-imidazole-4-carboxamide

This protocol is divided into two main stages: the synthesis of the core carboxylic acid and its subsequent coupling to a desired amine.

Stage 1: Synthesis of 1-methyl-1H-imidazole-4-carboxylic acid

This stage can be approached via several routes; one common method involves the hydrolysis of a dicyanoimidazole precursor[5].

  • Step 1.1: Hydrolysis of 1-methyl-4,5-dicyanoimidazole.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-4,5-dicyanoimidazole (1 equivalent) in a 6N aqueous solution of sodium hydroxide (NaOH).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully acidify the hot solution to a pH of approximately 2 with concentrated hydrochloric acid (HCl). This should be done in a well-ventilated fume hood as the reaction can be exothermic.

    • Cool the acidified solution to room temperature to allow for the precipitation of 1-methyl-1H-imidazole-4,5-dicarboxylic acid.

    • Filter the precipitate and dry it under vacuum.

  • Step 1.2: Decarboxylation to 1-methyl-1H-imidazole-4-carboxylic acid.

    • Place the dried 1-methyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylacetamide.

    • Heat the mixture to 180°C for 3-5 hours. The progress of the decarboxylation can be monitored by observing the cessation of gas evolution.

    • After cooling, evaporate the solvent under reduced pressure.

    • The crude residue can be purified by recrystallization from a suitable solvent like ethanol to yield pure 1-methyl-1H-imidazole-4-carboxylic acid[5].

Stage 2: Amide Coupling

The formation of the amide bond is a critical step and can be achieved using various coupling reagents to activate the carboxylic acid[6].

  • Step 2.1: Activation of the Carboxylic Acid.

    • Suspend 1-methyl-1H-imidazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF if using DCM as the solvent.

    • Cool the suspension to 0-5°C in an ice bath.

    • Slowly add a slight excess of oxalyl chloride or thionyl chloride (e.g., 1.1 equivalents) dropwise to the cooled suspension. The formation of the acyl chloride is often accompanied by gas evolution[5].

    • Allow the reaction to stir at 0-5°C for 1-2 hours and then at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Step 2.2: Reaction with the Amine.

    • In a separate flask, dissolve the desired amine (e.g., a substituted aniline, 1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).

    • Cool this amine solution to 0-5°C.

    • Slowly add the freshly prepared acyl chloride solution from Step 2.1 to the cooled amine solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Step 2.3: Work-up and Purification.

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-substituted this compound.

G cluster_0 Stage 1: Synthesis of Core Acid cluster_1 Stage 2: Amide Coupling Dicyanoimidazole Dicyanoimidazole Dicarboxylic_Acid 1-methyl-1H-imidazole- 4,5-dicarboxylic acid Dicyanoimidazole->Dicarboxylic_Acid NaOH, H2O, Reflux Carboxylic_Acid 1-methyl-1H-imidazole- 4-carboxylic acid Dicarboxylic_Acid->Carboxylic_Acid Heat, Decarboxylation Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride Oxalyl Chloride, DCM Final_Product N-R-1-methyl-1H-imidazole- 4-carboxamide Acyl_Chloride->Final_Product Amine, Base Amine R-NH2 Amine->Final_Product

Caption: General synthetic workflow for N-substituted 1-methyl-1H-imidazole-4-carboxamides.

Part 2: Application in Targeting PARP-1 for Cancer Therapy

One of the most successful applications of the imidazole-carboxamide scaffold is in the development of PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs)[7][8][9]. In cancers with mutations in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of unrepaired SSBs that convert to DSBs during replication. The cell's inability to repair these DSBs results in synthetic lethality, a targeted approach to killing cancer cells[7].

G cluster_pathway PARP-1 Signaling in DNA Repair SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 senses Replication DNA Replication SSB->Replication if unrepaired PARylation PARylation of PARP-1 and Histones PARP1->PARylation catalyzes Repair SSB Repair Recruitment Recruitment of BER Proteins PARylation->Recruitment facilitates Recruitment->Repair leads to DSB Double-Strand Break (DSB) Replication->DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2) DSB->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis in HR-deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival PARPi PARP Inhibitor (e.g., Veliparib) PARPi->PARP1 inhibits PARPi->DSB leads to accumulation of SSBs, then DSBs

Caption: Simplified PARP-1 signaling pathway and the mechanism of synthetic lethality with PARP inhibitors.

Protocol 2: In Vitro PARP-1 Enzymatic Inhibition Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PARP-1 enzyme. This is a crucial step in characterizing the potency of a potential drug candidate. Commercial kits are available, but the following outlines the general principles.

  • Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (histone H1-stripped)

    • ³H-NAD⁺ (radiolabeled nicotinamide adenine dinucleotide)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control inhibitor (e.g., Olaparib or Veliparib)

    • Stop solution (e.g., 20% trichloroacetic acid, TCA)

    • Scintillation cocktail

    • 96-well filter plates and vacuum manifold

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • In a 96-well plate, add the assay buffer, activated DNA, and the test compound or control dilutions.

    • Add the PARP-1 enzyme to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature.

    • Start the enzymatic reaction by adding ³H-NAD⁺ to each well.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding the cold stop solution (TCA). This will precipitate the PARylated proteins.

    • Transfer the contents of the plate to a 96-well filter plate.

    • Wash the filter plate several times with the stop solution using a vacuum manifold to remove unincorporated ³H-NAD⁺.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control wells (with and without enzyme).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Value Enzyme Assay Conditions
IC₅₀ (Test Compound) Dependent on compoundHuman PARP-1 Enzymatic Assay
IC₅₀ (Olaparib) ~1-5 nMHuman PARP-1 Enzymatic Assay
IC₅₀ (Veliparib) ~5 nMHuman PARP-1 Enzymatic Assay[10]

Part 3: Cellular Activity Assessment

Demonstrating enzymatic inhibition is the first step; it is equally important to confirm that the compound is active in a cellular context. Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane and engage its target in a more physiologically relevant environment.

Protocol 3: MTT Cell Proliferation and Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell line (e.g., MDA-MB-436 for a BRCA1-mutant line, or a relevant kinase-driven line)

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of cell viability against the logarithm of the compound concentration.

G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound derivative Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % viability and GI50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell proliferation assay.

Part 4: Broader Applications and Future Directions

While PARP inhibition is a prominent application, the this compound scaffold has demonstrated utility in targeting other enzyme families, notably kinases. Structure-based design has led to the discovery of potent inhibitors of Janus kinase 2 (Jak2) and c-Met, both of which are implicated in various cancers. The adaptability of the scaffold allows for the optimization of interactions with the hinge region and other key pockets within the kinase domain.

The future of drug design with this scaffold lies in the exploration of novel substitution patterns to enhance selectivity and overcome resistance mechanisms. Furthermore, its use in developing inhibitors for other target classes and in creating bifunctional molecules such as PROTACs (PROteolysis TArgeting Chimeras) represents exciting avenues for future research.

Conclusion

The this compound scaffold is a testament to the power of a well-chosen chemical framework in drug discovery. Its versatility, synthetic tractability, and favorable drug-like properties have cemented its place in the medicinal chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their own drug design and development endeavors, ultimately contributing to the advancement of new therapies for a range of diseases.

References

Application Notes and Protocols: High-Throughput Screening for Novel PARP-1 Inhibitors Using 1-methyl-1H-imidazole-4-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP-1 in Oncology and the Promise of Imidazole-Based Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the cellular response to DNA damage. It plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP-1 has emerged as a highly effective strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, and prostate cancer.

The 1-methyl-1H-imidazole-4-carboxamide scaffold has been identified as a promising pharmacophore for the development of novel PARP-1 inhibitors. Its structural features allow for key interactions within the nicotinamide binding pocket of the PARP-1 active site. High-throughput screening (HTS) of compound libraries based on this scaffold is a critical step in identifying potent and selective lead compounds for further drug development. These large-scale screening efforts enable the rapid evaluation of thousands to millions of compounds, accelerating the discovery of new therapeutic agents.

This document provides a detailed guide for researchers on the use of this compound and its derivatives in HTS campaigns to identify and characterize novel PARP-1 inhibitors. We will cover both a biochemical enzymatic assay and a cell-based assay, providing step-by-step protocols, data analysis guidelines, and the scientific rationale behind the experimental design.

Section 1: Biochemical High-Throughput Screening for Direct PARP-1 Inhibition

A direct biochemical assay is the foundational step in identifying compounds that interact with and inhibit the enzymatic activity of PARP-1. Here, we describe a fluorescence polarization (FP)-based assay, which is a robust and homogeneous format well-suited for HTS.

Principle of the Fluorescence Polarization Assay

The PARP-1 FP assay is based on the principle that the binding of PARP-1 to a fluorescently labeled DNA probe results in a high fluorescence polarization signal due to the slower tumbling of the larger complex in solution. When PARP-1 is activated by the DNA probe, it catalyzes its own auto-poly(ADP-ribosyl)ation (PARylation) using NAD+ as a substrate. This extensive negative charge from the PAR chains causes the dissociation of PARP-1 from the DNA, leading to a low FP signal.

In the presence of an inhibitor like a this compound derivative, the auto-PARylation of PARP-1 is blocked. As a result, PARP-1 remains bound to the fluorescent DNA probe, and the FP signal remains high. The magnitude of the FP signal is therefore directly proportional to the inhibitory activity of the test compound.

Diagram 1: Workflow of the PARP-1 Fluorescence Polarization HTS Assay

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (this compound derivatives in DMSO) Dispense_Compound Dispense Compounds (Robotic Liquid Handler) Compound_Plate->Dispense_Compound Transfer Assay_Plate 384-well Assay Plate Add_Reagents Add PARP-1 Enzyme & Fluorescent DNA Dispense_Compound->Add_Reagents Incubate_1 Incubate (Binding) Add_Reagents->Incubate_1 Add_NAD Add NAD+ (Initiate Reaction) Incubate_1->Add_NAD Incubate_2 Incubate (Enzymatic Reaction) Add_NAD->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Calculate_Z Calculate Z'-factor Read_Plate->Calculate_Z Identify_Hits Identify 'Hits' (% Inhibition) Calculate_Z->Identify_Hits IC50_Curve Generate IC50 Curves (Dose-Response) Identify_Hits->IC50_Curve

Caption: A streamlined workflow for the primary HTS of PARP-1 inhibitors.

Protocol: PARP-1 Fluorescence Polarization HTS Assay

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 0.01% (v/v) Triton X-100, 1 mM DTT.

  • Recombinant Human PARP-1 Enzyme: High purity, activity-tested.

  • Fluorescently Labeled DNA Probe: A short, double-stranded DNA oligonucleotide with a 5' fluorescent label (e.g., FAM).

  • NAD+ (Nicotinamide Adenine Dinucleotide): High purity.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: A known PARP inhibitor (e.g., Olaparib).

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Instrumentation: Robotic liquid handler, microplate reader capable of fluorescence polarization detection.

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound compound library in 100% DMSO.

    • Using a robotic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of the 384-well assay plates.

    • Include wells for positive controls (Olaparib) and negative controls (DMSO).

  • Reagent Addition 1 (Enzyme and DNA):

    • Prepare a master mix of PARP-1 enzyme and the fluorescent DNA probe in assay buffer. The final concentrations should be optimized, but a starting point is 2 nM PARP-1 and 1 nM DNA probe.

    • Dispense 10 µL of this master mix into each well of the assay plate.

  • Incubation 1 (Binding):

    • Centrifuge the plates briefly to ensure all components are mixed.

    • Incubate the plates at room temperature for 15 minutes to allow the PARP-1 enzyme to bind to the DNA probe.

  • Reagent Addition 2 (Reaction Initiation):

    • Prepare a solution of NAD+ in assay buffer. A final concentration of 200 µM is a common starting point.

    • Dispense 5 µL of the NAD+ solution to all wells to initiate the enzymatic reaction.

  • Incubation 2 (Enzymatic Reaction):

    • Incubate the plates at room temperature for 30-60 minutes. This incubation time should be optimized to ensure sufficient enzyme activity in the negative control wells.

  • Data Acquisition:

    • Read the plates on a microplate reader equipped for fluorescence polarization. Use appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

Data Analysis and Hit Identification

1.3.1. Quality Control: Z'-Factor Calculation

The robustness of the HTS assay is determined by calculating the Z'-factor, which assesses the separation between the positive and negative controls.[1]

  • High Control (HC): Wells with DMSO (inhibitor absent, PARP-1 active, low FP).

  • Low Control (LC): Wells with a saturating concentration of Olaparib (inhibitor present, PARP-1 inhibited, high FP).

The Z'-factor is calculated using the following formula:

Z' = 1 - ( (3 * (SD_HC + SD_LC)) / |Mean_HC - Mean_LC| )

Where SD is the standard deviation and Mean is the average of the control signals. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

1.3.2. Hit Identification: Percent Inhibition

The activity of each test compound is expressed as the percent inhibition of PARP-1 activity, calculated as follows:

% Inhibition = ( (FP_compound - Mean_FP_low_control) / (Mean_FP_high_control - Mean_FP_low_control) ) * 100

Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations above the mean of the sample field) are considered "hits" and are selected for further characterization.

1.3.3. Dose-Response and IC50 Determination

Primary hits are then subjected to secondary screening to confirm their activity and determine their potency (IC50). This involves generating a dose-response curve by testing the compound over a range of concentrations. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a four-parameter logistic model.

Table 1: Example Data for IC50 Determination of a Hit Compound

Compound Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1
1000099.5

Based on such data, a potent this compound derivative could be expected to have a PARP-1 IC50 in the low nanomolar range, similar to other reported benzimidazole-4-carboxamide PARP-1 inhibitors.[2]

Section 2: Cell-Based High-Throughput Screening for Cellular Efficacy

While biochemical assays are excellent for identifying direct enzyme inhibitors, cell-based assays provide a more biologically relevant context. They can assess a compound's ability to cross cell membranes, its stability in a cellular environment, and its effect on PARP-1 activity within living cells. A common cell-based HTS approach for PARP inhibitors is to measure their cytotoxic effect, particularly in cancer cell lines with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.

Principle of the Cell-Based Cytotoxicity Assay

This assay leverages the principle of synthetic lethality. In cells with deficient HR, the inhibition of PARP-1 leads to the accumulation of double-strand DNA breaks during replication, which cannot be repaired efficiently, ultimately leading to cell death. In contrast, cells with proficient HR can tolerate PARP inhibition to a much greater extent.

By screening for compounds that are selectively cytotoxic to HR-deficient cells over HR-proficient cells, we can identify potential PARP inhibitors with a favorable therapeutic window. Cell viability can be measured using various methods, such as the colorimetric MTT assay or luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®).

Diagram 2: Signaling Pathway of PARP Inhibition and Synthetic Lethality

Synthetic_Lethality cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair cluster_HR_deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) SSB DNA Single-Strand Break PARP1 PARP-1 SSB->PARP1 Recruitment Replication DNA Replication SSB->Replication Unrepaired SSB leads to DSB BER Base Excision Repair (BER) PARP1->BER Activation BER->Replication Repaired DNA DSB DNA Double-Strand Break HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR HR_mut Defective HR DSB->HR_mut Attempted Repair Cell_Viability Cell Viability HR->Cell_Viability Repaired DNA Replication->DSB Replication->Cell_Viability Normal Proliferation Apoptosis Apoptosis Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 Inhibition HR_mut->Apoptosis Repair Failure

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

Protocol: Cell-Based Cytotoxicity HTS Assay

Materials and Reagents:

  • Cell Lines:

    • HR-deficient cell line (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line).[2]

    • HR-proficient cell line (e.g., MCF-7, a breast cancer cell line with wild-type BRCA).[1]

  • Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: A known PARP inhibitor (e.g., Olaparib).

  • Negative Control: DMSO.

  • Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Assay Plates: White, clear-bottom 384-well microplates suitable for cell culture.

  • Instrumentation: Automated cell dispenser, robotic liquid handler, luminometer.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the HR-deficient and HR-proficient cells.

    • Using an automated cell dispenser, seed the cells into separate 384-well plates at an optimized density (e.g., 1000-5000 cells per well) in 40 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of the this compound compound library in culture medium (with a final DMSO concentration ≤ 0.5%).

    • Using a robotic liquid handler, add 10 µL of the diluted compound solutions to the respective wells.

    • Include wells for positive and negative controls.

  • Incubation:

    • Incubate the plates for 72-120 hours. The longer incubation period is necessary to observe the cytotoxic effects of PARP inhibition, which rely on the accumulation of DNA damage over several cell cycles.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a microplate reader.

Data Analysis and Hit Selection

2.3.1. Calculation of Percent Viability

The viability of cells in each well is calculated relative to the DMSO-treated controls:

% Viability = ( (Luminescence_compound - Mean_Luminescence_background) / (Mean_Luminescence_DMSO - Mean_Luminescence_background) ) * 100

2.3.2. Hit Selection Based on Selective Cytotoxicity

Primary hits are selected based on their ability to selectively reduce the viability of the HR-deficient cell line while having a minimal effect on the HR-proficient cell line. A selectivity index can be calculated:

Selectivity Index = IC50 (HR-proficient cells) / IC50 (HR-deficient cells)

A higher selectivity index indicates a more promising compound.

Table 2: Example Cytotoxicity Data for a Selective Hit Compound

Cell LineBRCA StatusIC50 (µM)
MDA-MB-436BRCA1 mutant0.5
MCF-7BRCA wild-type> 50
Selectivity Index > 100

Compounds with a high selectivity index are prioritized for further investigation, including confirmation of their on-target activity in biochemical assays and further mechanistic studies.

Conclusion

The high-throughput screening methodologies outlined in these application notes provide a robust framework for the identification and characterization of novel PARP-1 inhibitors based on the this compound scaffold. By combining a direct biochemical assay for primary screening with a biologically relevant cell-based assay for secondary screening and selectivity profiling, researchers can efficiently advance promising hit compounds through the early stages of the drug discovery pipeline. The ultimate goal is the development of new, effective, and targeted therapies for cancers with underlying DNA repair deficiencies.

References

Application Notes and Protocols for the Analytical Characterization of 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-imidazole-4-carboxamide is a heterocyclic organic compound with significant importance as a building block in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. Accurate and comprehensive characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its stability, which are critical aspects of quality control and regulatory compliance in the pharmaceutical industry.

This document provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows. The causality behind experimental choices is explained to empower users to adapt and troubleshoot methods effectively.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular FormulaC₅H₇N₃O[1]
Molecular Weight125.13 g/mol [1]
Melting Point209-211 ºC[2]
Boiling Point444.8±18.0 °C[2]
Density1.34 g/cm³[2]

Chromatographic Techniques for Purity and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from related substances, such as isomers, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A stability-indicating HPLC method is essential for monitoring its degradation.[3]

Rationale for Method Selection

A reversed-phase (RP) HPLC method is typically the first choice for a polar compound like this compound. The selection of a C18 column provides a good balance of hydrophobicity for retaining the analyte while allowing for elution with a suitable mobile phase.[3] The use of a buffer, such as formic acid, in the mobile phase is critical for controlling the ionization state of the imidazole ring and the carboxamide group, thereby ensuring sharp and symmetrical peak shapes.[3] A gradient elution is often preferred to effectively separate impurities with a wide range of polarities.

Experimental Workflow: HPLC Characterization

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Detailed HPLC Protocol

Objective: To determine the purity of a this compound sample and separate it from potential impurities.

Materials:

  • This compound sample

  • HPLC grade acetonitrile and water

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water.

    • Mobile Phase B: Prepare a 0.1% (v/v) solution of formic acid in acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • HPLC Conditions:

ParameterRecommended SettingRationale
ColumnC18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for polar compounds.[3]
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures good peak shape by suppressing silanol interactions and controlling analyte ionization.[3]
Gradient5% to 95% B over 20 minutesA gradient is necessary to elute both the polar main compound and any less polar impurities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.[3]
Column Temperature30°CMaintaining a constant temperature ensures reproducible retention times.[3]
Detection Wavelength230 nm (or as determined by UV scan)Imidazole-containing compounds typically have UV absorbance in this region. A UV scan of the analyte is recommended to determine the optimal wavelength.[3]
Injection Volume10 µLA typical injection volume to avoid column overload.[3]
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any impurities relative to the main peak.

Gas Chromatography (GC)

For volatile impurities that may be present in the sample, Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique. Derivatization may be necessary to increase the volatility of this compound if its direct analysis is challenging.[4][5]

Rationale for Method Selection

GC is highly sensitive and provides excellent resolution for volatile compounds. Coupling with a mass spectrometer allows for the definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. For imidazole-containing compounds, derivatization with reagents like isobutyl chloroformate can improve their chromatographic behavior.[6]

Detailed GC-MS Protocol (for Volatile Impurities)

Objective: To identify and quantify volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or methanol)

  • Derivatizing agent (if necessary)

Instrumentation:

  • GC-MS system with a capillary column and an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent.

    • If derivatization is required, follow a validated procedure.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of volatile organic compounds.
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)An inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature250°CEnsures rapid volatilization of the sample.
Oven ProgramStart at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minA temperature program is used to separate compounds with different boiling points.
MS Source Temperature230°CStandard temperature for an EI source.
MS Quadrupole Temperature150°CStandard temperature for a quadrupole mass analyzer.
Mass Range40-400 amuA typical mass range to capture the molecular ion and fragmentation patterns of expected impurities.
  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Selection

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. Together, they provide a complete picture of the molecular structure. For imidazole derivatives, the chemical shifts of the ring protons are particularly informative for confirming the substitution pattern.[7]

Detailed NMR Protocol

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural assignments.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Assign the signals in both spectra to the corresponding atoms in the molecule based on chemical shifts, coupling constants, and multiplicities.

Expected ¹H NMR Signals (in DMSO-d₆):

  • A singlet for the N-methyl protons.

  • Two singlets for the two protons on the imidazole ring.

  • A broad singlet for the amide protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for Method Selection

The FTIR spectrum of this compound will show characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as vibrations associated with the imidazole ring.[8] This provides a unique fingerprint of the molecule.

Detailed FTIR Protocol

Objective: To identify the functional groups in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for pellet preparation (if using transmission mode)

Instrumentation:

  • FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory

Procedure (using ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • FTIR Acquisition:

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Absorption Bands (cm⁻¹):

  • ~3300-3100 (N-H stretching of the amide)

  • ~1680-1650 (C=O stretching of the amide, "Amide I" band)

  • ~1600-1400 (C=C and C=N stretching of the imidazole ring)

  • ~1400-1300 (C-N stretching)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Rationale for Method Selection

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces a prominent protonated molecular ion [M+H]⁺. This allows for the accurate determination of the molecular weight.

Detailed MS Protocol

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an ESI source (can be coupled to an HPLC system, LC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid).

  • MS Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • Compare the measured mass-to-charge ratio with the theoretical value.

Overall Characterization Strategy

A logical and sequential approach is key to the efficient and thorough characterization of this compound.

Caption: A comprehensive strategy for the analytical characterization of the target compound.

Conclusion

The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently determine the purity, confirm the identity, and elucidate the structure of this important molecule. Adherence to these scientifically sound methodologies is crucial for ensuring the quality and reliability of data in research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important imidazole derivative. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting impurities and optimizing your synthetic protocol.

Troubleshooting Guide: Impurity Profiling & Yield Optimization

This section addresses specific, common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yield is a frequent issue that can stem from several factors, ranging from reaction conditions to workup procedures. The key is to systematically identify the source of material loss. A logical troubleshooting workflow can help pinpoint the issue.

Logical Workflow for Diagnosing Low Yield

low_yield_troubleshooting start Low Product Yield Observed check_completion Is the reaction going to completion? (Monitor by TLC/LC-MS) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No complete_reaction Reaction is Complete check_completion->complete_reaction Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check reagent stoichiometry/purity - Ensure anhydrous conditions (if required) incomplete_reaction->optimize_conditions side_reactions Are side reactions or degradation occurring? (Analyze crude by LC-MS/NMR) complete_reaction->side_reactions check_workup Investigate Workup & Isolation: - Check pH during extraction - Analyze aqueous layers for product loss - Screen for optimal purification method side_reactions->check_workup No degradation Product Degradation / Side Products side_reactions->degradation Yes modify_conditions Modify Conditions: - Lower reaction temperature - Use milder reagents - Protect sensitive functional groups degradation->modify_conditions impurity_formation ester Starting Ester (Ethyl 1-methyl-1H-imidazole-4-carboxylate) product Desired Product (this compound) ester->product + NH3 (Incomplete Reaction) acid Starting Acid (1-methyl-1H-imidazole-4-carboxylic acid) acid->product + Coupling Agent, NH3 (Incomplete Reaction) product->acid + H2O (H+ or OH-) (Hydrolysis) synthesis_pathway start_ester Ethyl 1-methyl-1H-imidazole-4-carboxylate reagent Ammonia (aq. or in MeOH) Heat, Sealed Vessel start_ester->reagent product This compound reagent->product

Technical Support Center: Optimizing Synthesis of 1-Methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important imidazole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry.[1][2] Its synthesis typically involves the amidation of 1-methyl-1H-imidazole-4-carboxylic acid. While seemingly straightforward, the unique electronic properties of the imidazole ring can present challenges. This guide will help you understand the nuances of this reaction and provide practical solutions to maximize your success.

The primary synthetic route involves two key stages: the synthesis of the carboxylic acid precursor and its subsequent conversion to the desired amide.

Synthesis_Overview Starting_Materials 1-Methylimidazole or other precursors Carboxylic_Acid 1-Methyl-1H-imidazole-4-carboxylic acid Starting_Materials->Carboxylic_Acid Synthesis of Precursor Amide This compound Carboxylic_Acid->Amide Amidation Amidation_Troubleshooting cluster_problem Low Amidation Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Amide Activation Inefficient Carboxylic Acid Activation Low_Yield->Activation Conditions Suboptimal Reaction Conditions Low_Yield->Conditions Side_Reactions Side Reactions Low_Yield->Side_Reactions Reagent Change Activating Agent (e.g., HATU, CDI) Activation->Reagent Solvent_Temp Optimize Solvent, Temperature, and Base Conditions->Solvent_Temp Purification Improve Purification Technique Side_Reactions->Purification

References

Technical Support Center: Investigating the Degradation of 1-Methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazole-4-carboxamide. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the degradation of this compound. Our goal is to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the study of this compound degradation.

Q1: What are the expected primary degradation pathways for this compound?

Based on the chemical structure of this compound, the primary degradation pathways under typical forced degradation conditions are anticipated to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would likely yield 1-methyl-1H-imidazole-4-carboxylic acid .[1]

  • Oxidation: The imidazole ring is prone to oxidative degradation, which can be initiated by agents like hydrogen peroxide or hydroxyl radicals.[2][3] This can lead to a variety of products, including potential ring-opened species or hydroxylated derivatives such as 4-hydroxy-1-methyl-1H-imidazole-5-carboxamide .[4]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. The specific products can be complex and may involve rearrangements or cleavage of the imidazole ring.[1]

Q2: I am observing unexpected peaks in my HPLC analysis after a forced degradation study. What could they be?

Unexpected peaks are common in forced degradation studies and often represent previously uncharacterized degradation products. To identify these, consider the following:

  • Mass Spectrometry (LC-MS): This is the most powerful tool for identifying unknown degradants. By determining the mass-to-charge ratio (m/z) of the unexpected peaks, you can propose potential molecular formulas and structures.

  • Review Stress Conditions: The nature of the stressor (acid, base, oxidant, light, heat) will give you clues about the likely transformation. For instance, a peak appearing only under oxidative stress is likely an oxidized derivative.

  • Literature on Similar Compounds: Research the degradation of other imidazole-containing pharmaceuticals. While not identical, the degradation pathways of similar structures can provide valuable insights into the types of products you might expect.

Q3: My mass balance in the stability study is low. What are the potential reasons?

A low mass balance, where the sum of the parent compound and its known degradation products is less than the initial amount, can be concerning. Potential causes include:

  • Formation of Non-UV Active or Volatile Degradants: Some degradation products may lack a chromophore and therefore will not be detected by a UV detector. Similarly, volatile products may be lost during sample preparation or analysis. The use of a mass spectrometer (LC-MS) can help detect non-UV active compounds.[1]

  • Incomplete Elution from the HPLC Column: Highly polar or reactive degradation products might be irreversibly adsorbed onto the stationary phase of your HPLC column. Modifying the mobile phase composition or gradient may be necessary to ensure all components are eluted.[1]

  • Precipitation of Degradants: Degradation products may be less soluble than the parent compound in the sample matrix, leading to precipitation and an underestimation of their concentration. Ensure your sample diluent is appropriate for all potential degradants.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the analysis of this compound and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC Inappropriate mobile phase pH; Column overload; Column degradation.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the sample concentration or injection volume. Replace the column with a new one of the same type.[1]
Inconsistent Retention Times Fluctuation in column temperature; Inconsistent mobile phase preparation; Air bubbles in the system.Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure thorough mixing. Degas the mobile phase before use.
No Degradation Observed Under Stress Conditions Stress conditions are too mild; The compound is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., acid, base, oxidant), the temperature, or the duration of exposure.[5][6]
Complete Degradation of the Parent Compound Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 10-20%.[7]

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These protocols are starting points and may require optimization for your specific experimental setup.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to generate its potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1][6]

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[1][6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[1][5]

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]

  • Thermal Degradation: Incubate the stock solution at 80°C.[1][6]

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

Initial HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the optimal wavelength from the UV spectrum of this compound (a starting point of 230 nm can be explored).[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate the potential degradation pathways and the general workflow for a forced degradation study.

DegradationPathways Parent This compound Acid Acidic Hydrolysis (e.g., HCl) Parent->Acid H⁺, H₂O Base Basic Hydrolysis (e.g., NaOH) Parent->Base OH⁻, H₂O Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation [O] Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis CarboxylicAcid 1-Methyl-1H-imidazole-4-carboxylic acid Acid->CarboxylicAcid Base->CarboxylicAcid OxidizedProducts Oxidized Products (e.g., hydroxylated derivatives, ring-opened species) Oxidation->OxidizedProducts PhotoProducts Photodegradation Products Photolysis->PhotoProducts

Caption: Potential degradation pathways of this compound.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Photolytic Photolytic (ICH Q1B) Stock->Photolytic Thermal Thermal (80°C) Stock->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Photolytic->Sampling Thermal->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute Neutralize->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Degradation Identify->Quantify MassBalance Calculate Mass Balance Quantify->MassBalance

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carboxamide by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the chromatographic purification of this important heterocyclic compound.

Introduction

This compound is a polar heterocyclic compound, and its purification can present unique challenges.[1] Its basic imidazole ring and polar carboxamide group necessitate careful selection of chromatographic conditions to achieve high purity.[2] This guide offers a structured approach to method development, troubleshooting, and validation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic mode for purifying this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying polar heterocyclic compounds like this compound.[3][4] This technique separates molecules based on their hydrophobicity. For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[5][6][7]

Q2: What are the likely impurities I need to separate from my target compound?

A2: Impurities can originate from starting materials or side reactions. Key potential impurities include:

  • Unreacted starting materials: Such as 1H-imidazole-4-carboxamide or the methylating agent.

  • Regioisomers: Methylation can sometimes occur at a different nitrogen atom, leading to isomers like 1-methyl-1H-imidazole-5-carboxamide, which can be challenging to separate due to similar polarities.[8][9]

  • Hydrolysis products: The carboxamide group can hydrolyze to the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid).

  • Byproducts from synthesis: Depending on the synthetic route, other related imidazole derivatives may be present.[10][11]

Q3: How do I choose the right HPLC column?

A3: For reversed-phase purification of this compound, a C18 column is the standard starting point.[12] However, due to the polar and basic nature of the analyte, columns with modern bonding and end-capping technologies are recommended to minimize peak tailing.[13] Consider columns specifically designed for polar compounds or those that offer alternative selectivities, such as phenyl or polar-embedded phases, if separation from critical impurities is challenging on a standard C18.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your chromatographic purification.

Problem 1: My peak for this compound is tailing significantly.

  • Possible Cause 1: Secondary Silanol Interactions. The basic nitrogen atom in the imidazole ring can interact strongly with acidic silanol groups on the surface of the silica-based stationary phase.[13][14][15] This secondary retention mechanism is a primary cause of peak tailing for basic compounds.[16]

  • Solution:

    • Use Mobile Phase Additives: Add a small concentration (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[17][18] This protonates the silanol groups, minimizing their interaction with the positively charged analyte.[13] Formic acid is generally preferred for LC-MS applications due to its volatility.[17][18]

    • Adjust Mobile Phase pH: Maintain the mobile phase pH at a low value (typically between 2 and 4) to ensure the analyte is consistently protonated and the silanol groups are suppressed.[19]

    • Use a Modern, High-Purity Column: Employ a column with high-purity silica and advanced end-capping to reduce the number of accessible silanol groups.[13]

Problem 2: I have poor resolution between my product and a closely eluting impurity.

  • Possible Cause 1: Insufficient Selectivity of the Chromatographic System. The mobile phase and stationary phase combination may not be providing enough difference in retention for the two compounds.

  • Solution:

    • Optimize the Organic Modifier: Switch between acetonitrile and methanol as the organic component of your mobile phase.[20] These solvents offer different selectivities and can alter the elution order of closely related compounds.

    • Adjust the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step. A phenyl column, for example, can provide alternative selectivity for aromatic compounds through π-π interactions.[12]

Problem 3: My recovery of the purified compound is low.

  • Possible Cause 1: Irreversible Adsorption. The compound may be strongly or irreversibly binding to the stationary phase, particularly if there are issues with the packing material or active silanol sites.

  • Solution:

    • Passivate the Column: Before injecting your sample, flush the column with a mobile phase containing a strong organic solvent and the chosen additive (e.g., formic acid) to ensure the column is well-conditioned.

    • Check for Column Degradation: A void at the head of the column or a blocked frit can lead to poor peak shape and apparent low recovery.[14][21] If suspected, try reversing and flushing the column (if the manufacturer allows) or replacing it.[13]

Problem 4: My retention time is not stable between injections.

  • Possible Cause 1: Inadequate Column Equilibration. Reversed-phase columns, especially when using mobile phase additives, require sufficient time to equilibrate between gradient runs.

  • Solution:

    • Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection.

    • Check Pumping System: Inconsistent mobile phase composition from the HPLC pump can cause retention time shifts.[21] Ensure your solvents are properly degassed and the pump is functioning correctly.

Below is a troubleshooting workflow to help guide your decisions when facing common purification challenges.

G cluster_start Start: Assess Chromatogram cluster_problem Problem Identification cluster_solution Potential Solutions cluster_end Outcome start Poor Purification Result peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No add_acid Add 0.1% Formic Acid to Mobile Phase peak_tailing->add_acid Yes low_recovery Low Recovery? poor_resolution->low_recovery No optimize_gradient Decrease Gradient Slope poor_resolution->optimize_gradient Yes check_column Check for Column Void or Contamination low_recovery->check_column Yes end_node Improved Purification low_recovery->end_node No/Resolved change_column Use High-Purity End-capped Column add_acid->change_column Still Tailing add_acid->end_node Resolved change_column->end_node change_solvent Switch Organic Solvent (ACN <-> MeOH) optimize_gradient->change_solvent Still Poor optimize_gradient->end_node Resolved change_solvent->end_node check_column->end_node G prep_sample 1. Prepare Sample (Dissolve & Filter) inject 4. Inject Sample prep_sample->inject prep_mobile 2. Prepare Mobile Phase (0.1% FA in H2O/ACN) setup_hplc 3. Setup HPLC (C18 Column, Gradient) prep_mobile->setup_hplc setup_hplc->inject collect 5. Collect Fractions inject->collect analyze 6. Analyze Fractions for Purity collect->analyze analyze->collect Re-analyze combine 7. Combine Pure Fractions analyze->combine Fractions Pure evaporate 8. Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product

References

Technical Support Center: Resolving Co-eluting Impurities of 1-Methyl-1H-imidazole-4-carboxamide in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-methyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for resolving co-eluting impurities during High-Performance Liquid Chromatography (HPLC) analysis. The following question-and-answer format addresses specific issues you may encounter and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a shoulder on my main peak for this compound. How do I confirm if it's a co-eluting impurity?

A1: A shoulder on your principal peak is a strong indicator of a co-eluting species.[1] Before modifying your chromatography, it's crucial to confirm that this isn't an artifact of the system or column.

Initial Diagnostic Steps:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), these are invaluable tools for assessing peak purity.[1][2] A DAD can acquire multiple UV spectra across the peak; if the spectra are not identical, it indicates the presence of more than one compound.[2] Similarly, an MS detector can reveal different mass-to-charge ratios (m/z) across the peak elution profile, confirming co-elution.[1]

  • Injection Volume Study: Reduce the injection volume or the sample concentration. If the shoulder becomes more distinct or separates into a small, separate peak, this suggests mass overload might be exacerbating the co-elution.[3]

  • Blank Injection: Inject a blank solvent run to ensure the shoulder is not a "ghost peak" from a previous analysis or a contaminated mobile phase.[4]

If these steps confirm the presence of a co-eluting impurity, you can proceed with method development to improve resolution.

Q2: My initial attempts to resolve the co-eluting impurity using a standard C18 column with a simple methanol/water mobile phase have failed. What is the scientific reason for this, and what should I try next?

A2: The challenge you're facing is common when dealing with polar analytes like this compound and its potential impurities on traditional reversed-phase (RP) columns.[5][6][7]

The Underlying Chemistry: this compound is a polar molecule. Its impurities, which may include starting materials like 1-methyl-1H-imidazole-4-carbonitrile or degradation products, are also likely to be polar.[8] Standard C18 columns, with their non-polar stationary phase, provide limited retention for such compounds, leading to poor separation as they elute near the void volume.[5][9]

Troubleshooting Workflow:

The following workflow provides a systematic approach to resolving this co-elution issue.

Troubleshooting_Workflow start Start: Co-elution on C18 mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase ph_adjust Adjust Mobile Phase pH mobile_phase->ph_adjust Primary Approach organic_mod Change Organic Modifier mobile_phase->organic_mod Secondary Approach stationary_phase Step 2: Alternative Stationary Phase ph_adjust->stationary_phase If resolution is still poor organic_mod->stationary_phase If resolution is still poor hilic HILIC Column stationary_phase->hilic pfp PFP Column stationary_phase->pfp mixed_mode Mixed-Mode Column stationary_phase->mixed_mode chiral Step 3: Chiral Separation (If applicable) hilic->chiral If enantiomers are suspected pfp->chiral If enantiomers are suspected mixed_mode->chiral If enantiomers are suspected chiral_column Chiral Stationary Phase chiral->chiral_column end Resolution Achieved chiral_column->end

Caption: A systematic workflow for troubleshooting co-elution.

Q3: How do I practically implement mobile phase pH adjustments, and what is the scientific basis for this approach?

A3: Adjusting the mobile phase pH is a powerful tool for manipulating the retention and selectivity of ionizable compounds like your imidazole derivative.[10][11][12]

The Scientific Principle: The imidazole ring has a basic nitrogen atom, and the carboxamide group can also exhibit some acidic/basic properties. The pKa of the imidazole ring is approximately 7. By adjusting the mobile phase pH, you can change the ionization state of your analyte and its impurities.[12]

  • At a pH well below the pKa (e.g., pH 2-3): The imidazole nitrogen will be protonated (positively charged). This increased polarity will generally decrease retention on a C18 column.

  • At a pH well above the pKa (e.g., pH 8-10): The molecule will be in its neutral form, which is less polar and will be better retained on a C18 column.[13]

By strategically altering the pH, you can induce differential shifts in the retention times of the main component and its impurities, thereby improving resolution. It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to avoid peak splitting.[10]

Experimental Protocol: pH Screening

  • Prepare Buffered Mobile Phases:

    • Acidic: 0.1% Formic acid or 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and acetonitrile (Mobile Phase B). A starting point for a gradient could be 5% B to 95% B over 20 minutes.

    • Neutral/Slightly Acidic: 10 mM Ammonium acetate or Ammonium formate buffer (pH range 4-6) in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

    • Basic: 10 mM Ammonium bicarbonate or using a column stable at high pH with a mobile phase adjusted with ammonium hydroxide (e.g., pH 9-10).

  • Column Selection: Use a pH-stable C18 column for this screening.

  • Analysis: Inject your sample under each pH condition and observe the changes in retention time and selectivity.

Data Summary Table:

Mobile Phase pHMain Peak Retention Time (min)Impurity Retention Time (min)Resolution (Rs)Observations
2.5 (0.1% Formic Acid) 3.23.51.2Poor retention, slight separation.
4.5 (10mM Ammonium Acetate) 5.86.51.8Improved retention and resolution.
9.5 (10mM Ammonium Bicarbonate) 12.111.51.6Significant retention, altered elution order.
Q4: If pH adjustment isn't sufficient, what alternative stationary phases should I consider?

A4: When mobile phase optimization on a C18 column is insufficient, switching to a different stationary phase chemistry is the next logical step. For polar compounds, several alternatives exist.[5][14][15]

Recommended Stationary Phases:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent.[5][7] This mode is excellent for retaining and separating very polar compounds that are unretained in reversed-phase.[13]

    • Mechanism: A water-enriched layer forms on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk organic mobile phase. More polar analytes are more strongly retained.[5]

  • Pentafluorophenyl (PFP) Columns: These columns offer alternative selectivity to C18. The fluorinated phenyl rings can engage in dipole-dipole, pi-pi, and ion-exchange interactions, which can be highly effective for separating isomers and closely related polar compounds.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities on the same stationary phase.[15] This dual retention mechanism provides unique selectivity and can be very effective for separating compounds with different polarities and charge states.

Experimental Protocol: Column Screening

  • Select Columns: Obtain a HILIC column (e.g., silica or amide phase) and a PFP column.

  • HILIC Conditions:

    • Mobile Phase A: 10 mM Ammonium formate in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a high percentage of B (e.g., 95%) and decrease it to increase the elution strength.

  • PFP Conditions:

    • Use the optimal buffered mobile phase identified in your pH screening.

  • Compare Results: Evaluate the chromatograms for retention, peak shape, and resolution.

Q5: Could the co-eluting impurity be a chiral isomer? How would I investigate this?

A5: Yes, it's possible, especially if the synthesis of this compound involves steps that could create a stereocenter. Many imidazole derivatives are chiral.[16][17] If the impurity has the same mass and UV spectrum as the main peak, it could be an enantiomer or diastereomer.

Investigative Approach:

  • Review Synthesis Route: Examine the synthetic pathway for any steps that could introduce chirality.

  • Chiral HPLC: The most direct way to confirm and resolve chiral isomers is by using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used for separating enantiomers of imidazole compounds.[16]

Experimental Protocol: Chiral Screening

  • Column Selection: Choose a polysaccharide-based chiral column, such as one with a cellulose tris(4-methylbenzoate) stationary phase.[18]

  • Mobile Phase:

    • Normal Phase: A common starting point is a mixture of hexane and an alcohol modifier like 2-propanol or ethanol.[18][16]

    • Reversed Phase: Some chiral columns can be operated in reversed-phase mode with aqueous/organic mobile phases.[19]

  • Detection: Use UV detection at a suitable wavelength (e.g., 220-230 nm).[8][18]

  • Analysis: Inject your sample. If two peaks are observed where previously there was one, this confirms the presence of enantiomers. A gradient elution may be necessary to achieve good peak shape and reasonable retention times.[18][16]

Chiral_Separation_Logic start Suspected Chiral Impurity check_synthesis Review Synthetic Pathway for Chiral Centers start->check_synthesis chiral_hplc Perform Chiral HPLC check_synthesis->chiral_hplc polysaccharide_column Use Polysaccharide-Based Chiral Column chiral_hplc->polysaccharide_column mobile_phase_selection Select Normal or Reversed Phase Mobile Phase polysaccharide_column->mobile_phase_selection analyze Analyze Chromatogram mobile_phase_selection->analyze result Resolution of Enantiomers? analyze->result yes Yes result->yes Two Peaks no No result->no One Peak

Caption: Logic diagram for investigating chiral impurities.

References

Improving the solubility of 1-methyl-1H-imidazole-4-carboxamide for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-methyl-1H-imidazole-4-carboxamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro assays. Our goal is to provide you with the causal understanding and step-by-step protocols necessary to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. Why is this happening?

This is a classic case of "solvent shock" or "antisolvent precipitation."[1] Your compound is readily soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), but it has much lower intrinsic solubility in aqueous environments.[2][3] When you introduce the concentrated DMSO stock into your buffer or medium, the DMSO rapidly disperses, and the local solvent environment around your compound molecules abruptly changes from organic to aqueous.[4] If the final concentration of the compound exceeds its solubility limit in the aqueous medium, it will crash out of solution, forming a fine precipitate.[1][5]

It is a common misconception that solubility in 100% DMSO guarantees solubility in an aqueous assay buffer.[4] The final DMSO concentration in your assay is a critical factor; for most cell-based assays, this is kept below 0.5% to avoid cytotoxicity, a concentration often insufficient to maintain the solubility of hydrophobic compounds.[2]

Q2: What is the best starting approach to solubilize this compound for a new in vitro assay?

The most robust initial approach is to create a high-concentration stock solution in 100% anhydrous DMSO and then perform a systematic "kinetic solubility" test in your final assay buffer.[6][7] This will determine the maximum concentration at which the compound remains in solution under your specific experimental conditions.

Causality: DMSO is an effective solvent for a wide range of organic molecules, making it an ideal starting point for stock preparation. Determining the kinetic solubility limit is crucial because many in vitro experiments operate under non-equilibrium conditions.[6][8] This practical limit, rather than the thermodynamic equilibrium solubility, dictates the usable concentration range for your assay.

See Protocol 1 for a detailed method on determining the maximum soluble concentration.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH modification can be a highly effective strategy. The 1-methyl-1H-imidazole moiety of your compound contains a basic nitrogen atom. The conjugate acid of 1-methylimidazole has a pKa of approximately 7.0-7.4.[9][10]

Causality: At a pH below its pKa, the imidazole ring will become protonated, acquiring a positive charge. This charge significantly increases the molecule's polarity and its ability to form favorable interactions with water molecules, thereby enhancing aqueous solubility.[11][12] Therefore, acidifying your assay buffer (e.g., to pH 6.0-6.5) may substantially increase the solubility of this compound. However, you must ensure the altered pH is compatible with your biological system (e.g., cells, enzymes).

Q4: I've heard about using excipients. What are they and how could they help?

Excipients are "inactive" substances used to help deliver a drug or compound. For solubility enhancement, co-solvents and cyclodextrins are the most relevant.[13][14]

  • Co-solvents: These are water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[13][15][16] They work by reducing the overall polarity of the aqueous solvent system, making it more favorable for your hydrophobic compound.[15] A common strategy is to prepare an intermediate stock in a co-solvent/water mixture before final dilution.

  • Cyclodextrins: These are ring-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate the poorly soluble drug molecule within their cavity, forming a water-soluble "inclusion complex."[17][19][20] This complex effectively shields the hydrophobic compound from the aqueous environment, increasing its apparent solubility.[17][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research.[19]

Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for solving them.

Problem 1: Precipitate is visible immediately upon adding DMSO stock to the assay buffer.
Potential Cause Explanation & Recommended Action
Exceeding Kinetic Solubility The final compound concentration is too high for the aqueous buffer. Action: Immediately perform a kinetic solubility test (Protocol 1 ) to find the maximum usable concentration.[6] Redesign your experiment to use concentrations at or below this limit.
Poor Mixing Technique Adding a concentrated DMSO "bolus" to the buffer without immediate, vigorous mixing creates a localized supersaturation that promotes rapid precipitation. Action: Add the DMSO stock dropwise into the vortexing buffer to ensure rapid dispersion.[21]
Temperature Effects Your buffer may be cold (e.g., just removed from 4°C), which can decrease the solubility of many compounds. Action: Ensure your assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock.[21]
Problem 2: The solution is initially clear but becomes cloudy or shows precipitate after incubation (e.g., >1 hour at 37°C).
Potential Cause Explanation & Recommended Action
Compound Instability/Degradation The compound may be chemically unstable at 37°C in your specific buffer, degrading into less soluble byproducts. Action: Assess compound stability via HPLC-UV at different time points. If unstable, consider shorter incubation times or using a more stabilizing formulation (e.g., with cyclodextrins).[20]
Interaction with Media Components Components in complex media (e.g., salts, proteins in Fetal Bovine Serum) can interact with your compound, leading to co-precipitation over time.[1] Action: Test solubility in simpler buffers (e.g., PBS) versus your full assay medium. If FBS is the issue, consider reducing its percentage or using purified proteins like albumin.[1]
pH Shift During Incubation Cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the medium in a CO₂ incubator. This pH shift could move the compound into a less soluble state. Action: Ensure your medium is properly buffered (e.g., with HEPES in addition to bicarbonate) for pH stability. Monitor the pH of your medium at the end of the experiment.[1]

Experimental Protocols & Methodologies

Protocol 1: Determining Maximum Soluble Concentration (Kinetic Solubility Assay)

This protocol uses visual inspection to quickly determine the highest concentration of your compound that remains soluble upon dilution from a DMSO stock into your aqueous assay buffer.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Your final in vitro assay buffer (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a clear 96-well plate

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution, such as 50 mM, in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may assist.

  • Prepare Serial Dilutions: a. In a 96-well plate, add 100 µL of pre-warmed assay buffer to wells A2 through A12. b. In well A1, add 198 µL of buffer and 2 µL of your 50 mM DMSO stock to create a 500 µM solution (with 1% DMSO). Mix thoroughly. c. Transfer 100 µL from well A1 to well A2, mix, and continue this 2-fold serial dilution across the plate to well A11. Well A12 will serve as a buffer-only control.

  • Incubation & Observation: a. Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a period matching your experiment's duration (e.g., 24 hours). b. Visually inspect each well against a dark background for any signs of turbidity, crystals, or precipitate at multiple time points (e.g., 0, 1, 4, and 24 hours).

  • Determine Maximum Concentration: The highest concentration that remains completely clear throughout the incubation is your maximum working soluble concentration.[21]

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution using HP-β-CD to enhance solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in deionized water. This may require gentle heating and stirring to fully dissolve. Allow to cool to room temperature.

  • Add Compound: Weigh the desired amount of this compound and add it directly to the HP-β-CD solution.

  • Complexation: Vigorously vortex the mixture. For optimal complexation, allow the solution to stir on a magnetic plate overnight at room temperature. The solution should become clear as the inclusion complex forms.

  • Sterilization & Use: Sterilize the final solution by filtering through a 0.22 µm syringe filter. This aqueous stock can now be diluted directly into your assay medium. Remember to include a vehicle control with the same final concentration of the HP-β-CD solution in your experiment.

Visualizations and Data Summary

Solubility Enhancement Strategies Workflow

The following diagram outlines a systematic approach to troubleshooting and improving the solubility of your compound.

Solubility_Workflow cluster_start Initial Problem cluster_strategy1 Strategy 1: Optimization cluster_strategy2 Strategy 2: Formulation cluster_end Outcome start Compound precipitates in aqueous assay buffer kin_sol Determine Kinetic Solubility (Protocol 1) start->kin_sol Is concentration too high? mix Optimize Mixing (Vortex during dilution) kin_sol->mix Still precipitates? temp Pre-warm Buffer (e.g., 37°C) mix->temp ph Adjust Buffer pH (e.g., to 6.0-6.5) temp->ph Still precipitates? cosolvent Use Co-solvents (Ethanol, PEG 400) ph->cosolvent pH incompatible? success Soluble Compound for In Vitro Assay ph->success Soluble cyclo Use Cyclodextrins (HP-β-CD, Protocol 2) cosolvent->cyclo Co-solvents toxic? cosolvent->success Soluble cyclo->success Soluble fail Re-evaluate Compound or Assay Conditions cyclo->fail Insoluble

Caption: A step-by-step workflow for addressing compound precipitation issues.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, rendering it water-soluble.

Cyclodextrin_Mechanism cluster_cyclo cluster_after drug Poorly Soluble Drug (Hydrophobic) water Aqueous Environment (Water Molecules) label_process + cyclo Cyclodextrin l1 Hydrophilic Exterior cyclo->l1 l2 Hydrophobic Cavity cyclo->l2 label_result = complex Water-Soluble Inclusion Complex water2 Aqueous Environment (Water Molecules) drug_in Drug

Caption: Cyclodextrin encapsulates a hydrophobic drug in its cavity.

Summary of Solubilization Approaches
Method Mechanism of Action Pros Cons Recommended For
DMSO Stock Dissolves a wide range of organic compounds.Simple, effective for stock preparation, widely used.Can cause "solvent shock" precipitation; cytotoxic at >0.5-1%.[2]Standard initial approach for all compounds.
pH Adjustment Increases charge on ionizable groups, enhancing polarity and water interaction.[12]Highly effective for ionizable compounds; simple to implement.Limited by the pH tolerance of the biological assay system.Compounds with basic (e.g., imidazole) or acidic functional groups.
Co-solvents Reduces the polarity of the bulk solvent (water).[15]Can significantly increase solubility; graded effect is possible.May have their own biological/toxic effects at higher concentrations.Moderately hydrophobic compounds where minor formulation is needed.
Cyclodextrins Encapsulates the hydrophobic molecule in a water-soluble complex.[17][20]High solubilization capacity; can also improve compound stability.[19][20]Can be expensive; may interact with cell membranes or other assay components.Very poorly soluble compounds; when stability is also a concern.

References

Technical Support Center: Minimizing Degradation of 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-methyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its lifecycle in the laboratory—from initial storage to experimental use. Due to its specific functional groups, namely the N-methylated imidazole ring and the carboxamide side chain, this molecule is susceptible to several degradation pathways. Understanding and mitigating these pathways is critical for obtaining reliable and reproducible experimental results. This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to help you maintain the stability of your material.

Section 1: Frequently Asked questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the primary chemical degradation pathways for this compound?

A1: Based on its chemical structure, the compound is primarily susceptible to three degradation mechanisms:

  • Hydrolysis: The carboxamide group (-CONH₂) can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid). The imidazole ring itself can sometimes participate in and catalyze the hydrolysis of amides.[1]

  • Oxidation: The electron-rich imidazole ring is prone to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[2][3][4] This can lead to the formation of various byproducts, potentially including N-oxides or ring-opened species.

  • Photodegradation: Imidazole moieties are often sensitive to ultraviolet (UV) and high-intensity visible light, which can induce complex photochemical reactions and lead to significant degradation.[4][5][6]

Q2: What are the ideal long-term storage conditions for solid this compound?

A2: To maximize the shelf-life of the solid compound, we recommend adhering to the conditions summarized in the table below. The primary goal is to exclude atmospheric moisture, oxygen, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical reactions. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[7]
Container Tightly Sealed Amber Glass VialAmber glass protects the compound from light-induced degradation, and a tight seal prevents moisture and oxygen ingress.[7]
Environment Dry / DesiccatedMinimizes the risk of hydrolysis by preventing the adsorption of atmospheric water. Store vials within a desiccator.

Q3: How should I prepare and store stock solutions to maintain stability?

A3: The stability of this compound in solution is significantly lower than in its solid state. For maximum reproducibility:

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF for initial stock solutions. If aqueous buffers are required, use freshly prepared buffers that have been degassed (e.g., by sparging with nitrogen) to remove dissolved oxygen.

  • pH Control: Avoid highly acidic or basic aqueous solutions (pH < 4 or pH > 8) to minimize the rate of hydrolysis.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use vials with tight-fitting caps.

  • Short-Term Use: For daily use, keep a working aliquot refrigerated (2-8°C) and protected from light. Do not store aqueous solutions at room temperature for extended periods.

Q4: I'm seeing an unexpected peak in my HPLC analysis that grows over time. What could it be?

A4: The most likely culprit is the hydrolysis product, 1-methyl-1H-imidazole-4-carboxylic acid. This degradant is more polar than the parent amide and will therefore typically have a shorter retention time on a standard C18 reverse-phase HPLC column. To confirm this, you can intentionally degrade a small sample of your compound by treating it with a mild acid or base and see if the retention time of the resulting peak matches your unknown peak. If the retention times do not match, consider the possibility of oxidative or photodegradation products.

Q5: Are there any known chemical incompatibilities I should be aware of during formulation or experiments?

A5: Yes. Avoid direct contact and formulation with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or chromates will rapidly degrade the imidazole ring.[4][7]

  • Strong Acids and Bases: These will catalyze the hydrolysis of the carboxamide group.[7]

  • Reactive Excipients: Be cautious when formulating with excipients that contain reactive impurities, such as peroxides in povidone (PVP) or aldehydes. A thorough drug-excipient compatibility study is recommended during formulation development.[8]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows to diagnose and resolve specific degradation issues.

Guide 2.1: Investigating Suspected Hydrolytic Degradation
  • Symptoms: You observe a new, more polar peak in your reverse-phase HPLC chromatogram. The appearance of this peak is accelerated in aqueous solutions, especially at non-neutral pH.

  • Causality: Amide hydrolysis is the cleavage of the C-N bond in the carboxamide group by water, a reaction that is significantly accelerated by the presence of H⁺ (acid catalysis) or OH⁻ (base catalysis). The products are the corresponding carboxylic acid and ammonia.

A New Polar Peak Observed in RP-HPLC B Prepare fresh solution in anhydrous solvent (e.g., ACN) and analyze immediately A->B C Is the peak present? B->C D Peak is likely not a hydrolysis product. Investigate other pathways (e.g., oxidation). C->D  Yes I Prepare solutions in buffers at pH 3, 7, and 9. Incubate at 40°C. C->I  No E Spike sample with a 1-methyl-1H-imidazole- 4-carboxylic acid standard F Does the peak co-elute? E->F G Peak confirmed as hydrolysis product. F->G  Yes H Peak is a different degradant. F->H  No J Does the peak grow fastest at pH 3 and/or 9? I->J K Strong evidence for hydrolysis. J->K  Yes K->E

Caption: Workflow for diagnosing hydrolytic degradation.

Guide 2.2: Identifying and Preventing Oxidative Degradation
  • Symptoms: Appearance of one or more new peaks (often less polar than the hydrolysis product) in the chromatogram. Degradation is observed even in anhydrous, non-polar solvents when exposed to air. The issue may be worse in solutions prepared with older solvents that could contain peroxides.

  • Causality: The imidazole ring is electron-rich and can react with molecular oxygen or other oxidizing species. This process can be catalyzed by trace metals or light. Polyalkylated imidazoles have been shown to be less stable toward oxidation than the parent imidazole.[2]

A New Peak(s) Observed (Not Hydrolysis Product) B Prepare two identical solutions. 1. Sparge with N2/Ar for 15 min. 2. Leave exposed to air. A->B C Incubate both under identical conditions (dark, RT). B->C D Is degradation significantly lower in the sparged sample? C->D E Oxidation is the likely cause. D->E  Yes F Degradation is likely not caused by atmospheric oxygen. Consider photodegradation or thermal degradation. D->F  No G Preventative Actions: - Use degassed solvents. - Work under inert atmosphere. - Add antioxidant (e.g., BHT) if compatible with application. E->G

References

Validation & Comparative

A Researcher's Guide to the In Vitro Validation of 1-methyl-1H-imidazole-4-carboxamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel small molecule to a validated bioactive compound is paved with rigorous experimental design and meticulous execution. This guide provides an in-depth, technically-focused framework for validating the bioactivity of 1-methyl-1H-imidazole-4-carboxamide in vitro. Given the prevalence of the imidazole carboxamide scaffold in contemporary drug discovery, particularly in the context of PARP inhibitors, this guide will use PARP (Poly ADP-ribose polymerase) inhibition as a primary hypothetical bioactivity for validation.[1][2][3] This approach allows for a direct comparison with established drugs and provides a clear, actionable set of experimental protocols.

This document is structured to provide not just procedural steps, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative process.

Introduction: The Scientific Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[4][5] Specifically, the carboxamide derivative suggests potential interactions with targets that have well-defined hydrogen bonding and aromatic interaction domains. A critical step in evaluating any new small molecule is to form a testable hypothesis regarding its mechanism of action. Based on structural similarities to known inhibitors of DNA repair pathways, a primary hypothesis is that this compound may function as a PARP inhibitor.[2][3]

PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[2] Their inhibition in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) can lead to synthetic lethality, a powerful anti-cancer strategy.[2] Therefore, validating the potential of this compound as a PARP inhibitor is a scientifically sound starting point.

Comparative Compounds

To provide context and a benchmark for the bioactivity of this compound, it is essential to include well-characterized compounds in all assays.

  • Positive Control (Established PARP Inhibitor): Olaparib is a potent, FDA-approved PARP inhibitor and serves as an ideal positive control.[3][6]

  • Negative Control (Structurally Related but Inactive Compound): 1-methyl-1H-imidazole-4-carboxylic acid, the hydrolyzed version of the test compound, can serve as a potential negative control, assuming the carboxamide is crucial for activity.

Experimental Workflow for Bioactivity Validation

The validation process should follow a logical progression from broad, high-throughput screens to more specific, mechanistic assays. This "assay funnel" approach efficiently identifies and characterizes the compound's bioactivity.[7]

G A Primary Screening: Cell Viability Assays B Secondary Screening: Biochemical PARP Inhibition Assays A->B Hit Identification C Tertiary Screening: Cell-Based Mechanistic Assays B->C Confirmation of Direct Target Engagement D Data Analysis & Interpretation C->D Elucidation of Cellular Mechanism

Caption: A streamlined workflow for validating small molecule bioactivity.

Primary Screening: Assessing Cellular Impact

The initial step is to determine if this compound has any effect on cell proliferation and viability, particularly in cell lines relevant to PARP inhibitor sensitivity.

Cell Viability Assays

These assays provide a quantitative measure of a compound's cytotoxic or cytostatic effects. It is crucial to test a range of concentrations to determine the half-maximal inhibitory concentration (IC50).

Recommended Cell Lines:

  • BRCA-deficient cell line: CAPAN-1 (pancreatic cancer, BRCA2 mutant) or similar. These cells are expected to be sensitive to PARP inhibitors.

  • BRCA-proficient cell line: BxPC-3 (pancreatic cancer, BRCA wild-type) or similar. These cells should be less sensitive to PARP inhibitors and can help establish a therapeutic window.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, Olaparib, and the negative control. Add the compounds to the cells and incubate for a defined period (e.g., 72 hours).

  • Assay: Equilibrate the plate and reagents to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot dose-response curves to determine IC50 values.

Comparative Data Summary

The results of the cell viability assays should be summarized in a table for clear comparison.

CompoundCell LineIC50 (µM)
This compoundCAPAN-1Experimental Data
BxPC-3Experimental Data
OlaparibCAPAN-1Expected Low µM
BxPC-3Expected Higher µM
Negative ControlCAPAN-1Expected > 100 µM
BxPC-3Expected > 100 µM

Secondary Screening: Direct Target Engagement

If the primary screen indicates selective activity against BRCA-deficient cells, the next step is to determine if this compound directly inhibits PARP enzyme activity.

Biochemical PARP Inhibition Assays

These assays use purified PARP enzyme and measure its activity in the presence of the test compound. A common method is a colorimetric or chemiluminescent assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).

Protocol: HT Universal Chemiluminescent PARP Assay Kit
  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, and a mixture of NAD+ and biotinylated NAD+.

  • Compound Addition: Add various concentrations of this compound and controls to the wells of a streptavidin-coated 96-well plate.

  • Enzyme Reaction: Add the PARP enzyme and activated DNA to the wells. Initiate the reaction by adding the NAD+/biotinylated NAD+ mixture. Incubate at 30°C for 30-60 minutes.

  • Detection: Wash the plate to remove unincorporated NAD+. Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chemiluminescent HRP substrate.

  • Data Acquisition: Read the chemiluminescence on a plate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each compound concentration and determine the IC50 value.

G reagents PARP Enzyme Activated DNA Test Compound NAD+/Biotin-NAD+ incubation Enzymatic Reaction (PAR Synthesis) reagents->incubation Initiate Reaction detection Streptavidin-HRP Addition Chemiluminescent Substrate Read Signal incubation->detection Stop Reaction & Detect

Caption: Workflow for a biochemical PARP inhibition assay.

Comparative Data Summary
CompoundPARP1 IC50 (nM)
This compoundExperimental Data
OlaparibExpected Low nM
Negative ControlExpected > 10,000 nM

Tertiary Screening: Cellular Mechanism of Action

Confirmation of direct PARP inhibition should be followed by cell-based assays to verify that the compound engages its target in a cellular context and elicits the expected downstream effects.

PARP Trapping Assay

Some of the most effective PARP inhibitors not only block PARP's enzymatic activity but also "trap" PARP on DNA, creating cytotoxic lesions. This can be a more potent mechanism of cell killing than catalytic inhibition alone.

Protocol: In-Cell Western Assay for PARP-DNA Complex
  • Cell Treatment: Treat cells with this compound and controls for a short duration (e.g., 1-4 hours).

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble fraction.

  • Detection: Perform an in-cell western or a standard western blot on the chromatin fraction using an antibody specific for PARP1.

  • Data Analysis: Quantify the amount of PARP1 in the chromatin fraction. An increase in chromatin-bound PARP1 indicates PARP trapping.

DNA Damage Response Assay (γH2AX Foci Formation)

Inhibition of PARP leads to the accumulation of DNA double-strand breaks during replication, which are marked by the phosphorylation of histone H2AX (γH2AX).

Protocol: Immunofluorescence Staining for γH2AX
  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds for a relevant time period (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

G A PARP Inhibition B Stalled Replication Forks A->B C DNA Double-Strand Breaks B->C D γH2AX Foci Formation C->D Cellular Response

Caption: Signaling pathway from PARP inhibition to DNA damage response.

Conclusion and Future Directions

This guide provides a comprehensive, multi-tiered strategy for the in vitro validation of this compound's bioactivity, using PARP inhibition as a well-defined and clinically relevant hypothesis. By systematically progressing from broad cellular effects to specific target engagement and mechanistic validation, researchers can build a robust data package to support further development. Positive results from these assays would provide strong evidence for the compound's mechanism of action and warrant progression to more advanced studies, including selectivity profiling against other PARP family members and in vivo efficacy studies.

References

A Comparative Guide for Researchers: Olaparib vs. a Novel PARP Inhibitor Candidate, 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of Novel PARP Inhibitors Against an Established Benchmark

For researchers and drug development professionals in oncology, the landscape of targeted therapies is in a constant state of evolution. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of agents, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as those with BRCA1/2 mutations. Olaparib (Lynparza®) stands as a cornerstone of this class, with broad clinical approval and a well-characterized profile.[1][2][3] This guide provides a comparative framework for evaluating a novel, hypothetical PARP inhibitor, represented here by 1-methyl-1H-imidazole-4-carboxamide, against the established benchmark of olaparib.

This document is structured to provide not just a side-by-side comparison of data, but to illuminate the scientific rationale behind the necessary experiments, offering a robust template for the preclinical assessment of new chemical entities in this therapeutic space.

Section 1: Mechanism of Action and the Principle of Synthetic Lethality

Olaparib's primary mechanism of action is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] By inhibiting PARP, olaparib leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with a deficient homologous recombination (HR) pathway for DSB repair (e.g., due to BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and, ultimately, cell death.[4][5] This concept, where a defect in two genes or pathways simultaneously results in cell death while a defect in either one alone is survivable, is known as synthetic lethality.[4][5]

In-vitro studies have further elucidated that olaparib's cytotoxicity may also involve the formation of trapped PARP-DNA complexes, which are highly toxic to the cell.[6]

For a novel agent like this compound, the initial and most critical investigation is to ascertain its inhibitory activity against PARP enzymes and to confirm that it operates through a similar mechanism of inducing synthetic lethality in HR-deficient cells.

Section 2: Comparative In Vitro Efficacy

A battery of in vitro assays is essential to profile the potency and selectivity of a new chemical entity relative to an established drug.

Enzymatic PARP Inhibition

The initial step is to determine the direct inhibitory effect of the compound on PARP enzyme activity. A fluorometric assay measuring the consumption of NAD+ is a standard method.[7]

Table 1: Comparative PARP Enzymatic Inhibition

CompoundTargetIC50 (nM)
OlaparibPARP-15
PARP-21
This compoundPARP-1Hypothetical Data
PARP-2Hypothetical Data

IC50 values for olaparib are representative and sourced from the literature.[8] Values for the novel compound would be determined experimentally.

Cellular PARP Inhibition

Demonstrating target engagement within a cellular context is a crucial next step. This is often achieved by measuring the inhibition of poly(ADP-ribosyl)ation (PARylation) in cells treated with a DNA-damaging agent.

Cell Viability and Synthetic Lethality

The therapeutic potential of a PARP inhibitor is rooted in its ability to selectively kill cancer cells with HR deficiencies. This is assessed through cell viability assays using isogenic cell lines (cell lines that are genetically identical except for a specific gene, such as BRCA2).

Table 2: Comparative Cell Viability (IC50) in Isogenic Cell Lines

Cell LineBRCA2 StatusOlaparib IC50 (µM)This compound IC50 (µM)
DLD-1Wild-Type>10Hypothetical Data
DLD-1BRCA2-/-0.1Hypothetical Data

Data is representative. The key finding would be a significantly lower IC50 in the BRCA2-deficient cell line, demonstrating synthetic lethality.

Section 3: Preclinical Pharmacokinetics and Toxicity

A promising in vitro profile must be followed by a thorough in vivo evaluation to understand the compound's behavior in a whole organism.

Pharmacokinetic Profile

Pharmacokinetic (PK) studies in animal models (typically rodents) are conducted to determine a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Comparative Pharmacokinetic Parameters

ParameterOlaparib (Human Data)This compound (Preclinical Animal Model)
Bioavailability~20% (food effect)[9]Hypothetical Data
Tmax1-3 hours[9]Hypothetical Data
Half-life (t1/2)~12-15 hours[9]Hypothetical Data
MetabolismPrimarily CYP3A4[10]Hypothetical Data

Olaparib data is based on human clinical studies.[9][10][11] The novel compound's parameters would be determined in preclinical models.

Toxicity Profile

Understanding the safety profile of a new drug candidate is paramount. Initial toxicity studies are conducted in animal models to identify potential on-target and off-target toxicities.

Table 4: Comparative Toxicity Profile

Adverse Effect (Grade ≥3)Olaparib (Common in Clinical Trials)This compound (Preclinical Findings)
Anemia5-22%[12]Hypothetical Data
Neutropenia~9%[12]Hypothetical Data
Fatigue/Asthenia~4%[12]Hypothetical Data
Nausea/Vomiting<5%[12]Hypothetical Data

Olaparib toxicity data is derived from clinical trial results.[12][13][14][15][16] The preclinical toxicity of the novel compound would be assessed through standard toxicology studies. A safety data sheet for a related compound, 1H-Imidazole-4-carboxamide, indicates potential for skin and eye irritation and harm if swallowed.[17]

Section 4: Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential.

PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against purified PARP1 enzyme.[7][18]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer

  • Test compound serial dilutions

  • Fluorescent plate reader

  • 384-well black plates

  • NAD+ detection kit

Procedure:

  • Assay Setup: Add 5 µL of the test compound serial dilutions or vehicle control to the wells of the assay plate.

  • Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.

  • Data Analysis: Measure fluorescence and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20]

Materials:

  • Cancer cell lines (e.g., DLD-1 BRCA2 wild-type and BRCA2-/-)

  • Complete cell culture medium

  • Test compound (stock solution in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle and blank controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Section 5: Visualizing Key Concepts and Workflows

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_SSB_Repair Single-Strand Break (SSB) Repair cluster_DSB_Formation Effect of PARP Inhibition cluster_DSB_Repair Double-Strand Break (DSB) Repair SSB DNA Single-Strand Break PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Unrepaired_SSB Accumulation of Unrepaired SSBs PARP->Unrepaired_SSB SSB_Repaired Repaired DNA BER->SSB_Repaired leads to Inhibitor Olaparib or Novel Inhibitor Inhibitor->PARP inhibits Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient HR-Proficient Cell (BRCA Wild-Type) DSB->HR_Proficient repaired by HR HR_Deficient HR-Deficient Cell (BRCA Mutant) DSB->HR_Deficient unrepaired Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Experimental Workflow: In Vitro Compound Evaluation

In_Vitro_Workflow start Novel Compound (this compound) enzymatic_assay PARP Enzymatic Assay start->enzymatic_assay ic50_determination Determine Enzymatic IC50 enzymatic_assay->ic50_determination cell_based_parp Cellular PARP Inhibition Assay ic50_determination->cell_based_parp target_engagement Confirm Target Engagement cell_based_parp->target_engagement cell_viability Cell Viability Assays (Isogenic Pairs) target_engagement->cell_viability synthetic_lethality Demonstrate Synthetic Lethality cell_viability->synthetic_lethality decision Proceed to In Vivo Studies? synthetic_lethality->decision

Caption: A streamlined workflow for the initial in vitro evaluation of a novel PARP inhibitor.

Conclusion

Olaparib has set a high bar for PARP inhibitors, demonstrating significant clinical benefit across multiple cancer types.[2][21][22][23] For any new chemical entity, such as the hypothetical this compound, to be considered a viable therapeutic candidate, it must demonstrate comparable or superior properties in a rigorous, stepwise preclinical evaluation. This guide provides a foundational framework for conducting such a comparison, emphasizing the importance of robust experimental design and a deep understanding of the underlying biological principles. By adhering to these principles, researchers can effectively triage and advance the most promising next-generation PARP inhibitors to the clinic.

References

A Comparative Efficacy Guide to 1-Methyl-1H-Imidazole-4-Carboxamide Analogs in Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 1-methyl-1H-imidazole-4-carboxamide analogs, a class of compounds built upon a privileged scaffold in medicinal chemistry. We will dissect the efficacy of various derivatives, exploring their mechanisms of action, structure-activity relationships (SAR), and performance in preclinical models. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to inform future discovery and optimization efforts.

Introduction: The Imidazole-4-Carboxamide Core

The 1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal foundation for designing targeted therapeutics. The this compound core, in particular, serves as a versatile template. Modifications at the N1-methyl group, the imidazole ring, and the 4-carboxamide moiety allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, leading to a diverse range of biological activities.[3][4] This guide compares analogs developed as anticancer, antimicrobial, and antiviral agents, elucidating the chemical nuances that drive their efficacy.

G cluster_0 This compound Scaffold mol mol N1 N1 Position (Methyl Group) N1->mol C2 C2 Position C2->mol C5 C5 Position C5->mol C4 C4 Position (Carboxamide Group) C4->mol Amide Amide Group (R-substitutions) Amide->mol

Caption: Core chemical structure of this compound, highlighting key positions for analog development.

Comparative Analysis by Therapeutic Target

The functional diversity of this scaffold is best understood by examining its application against different disease targets. We will compare analogs designed for oncology and infectious diseases, focusing on the experimental data that validates their efficacy.

Anticancer Activity: Targeting Key Kinases and Pathways

Imidazole-based compounds have shown significant promise as anticancer agents by targeting critical signaling pathways involved in cell proliferation and survival.[1]

A notable analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in many cancers, including prostate cancer.[5]

  • Mechanism of Action: In preclinical studies, ICA-1s has been shown to decrease cancer cell growth and induce apoptosis by specifically inhibiting PKC-ι.[5] This targeted approach is crucial for developing therapies with potentially fewer off-target effects.

  • In Vivo Efficacy: The therapeutic potential of ICA-1s was evaluated in a murine xenograft model using DU-145 prostate cancer cells. The results were significant: tumors in mice treated with ICA-1s grew at almost half the rate of tumors in the untreated control group.[5]

  • Pharmacokinetics and Safety: Preclinical testing demonstrated that ICA-1s is stable in human plasma at both 25°C and 37°C for over two hours. Toxicity studies revealed a favorable safety profile, with mice surviving acute doses up to 5000 mg/kg.[5]

Table 1: Preclinical Performance of PKC-ι Inhibitor ICA-1s

Parameter Result Significance Reference
Target Protein Kinase C-iota (PKC-ι) Specific inhibition of an oncogenic driver. [5]
In Vitro Effect Decreased cell growth, induced apoptosis Demonstrates direct anticancer activity. [5]
In Vivo Model Athymic nude mice with DU-145 xenografts Standard model for testing human cancer therapeutics. [5]
In Vivo Efficacy Tumor growth reduced by nearly 50% Strong evidence of therapeutic potential. [5]
Acute Toxicity Low; survived doses up to 5000 mg/kg Indicates a wide therapeutic window. [5]

| Plasma Stability | Stable in human plasma for >2 hours | Favorable for maintaining therapeutic concentrations. |[5] |

G PKCi PKC-ι Oncogene CellGrowth Cancer Cell Growth & Proliferation PKCi->CellGrowth Promotes Apoptosis Apoptosis (Programmed Cell Death) PKCi->Apoptosis Inhibits ICA1s ICA-1s Analog ICA1s->PKCi Inhibits ICA1s->Apoptosis Indirectly Promotes

Caption: Simplified signaling pathway showing the inhibitory action of ICA-1s on the PKC-ι oncogene.

Other research has incorporated the imidazole-4-carboxamide moiety into 4-phenoxypyridine derivatives to target the c-Met kinase, another important target in oncology.[3]

  • Structure-Activity Relationship (SAR): Studies on these complex analogs revealed that the imidazole-4-carboxamide part served as a preferred linker. Furthermore, the addition of electron-withdrawing groups, particularly halogens, on the terminal phenyl rings was beneficial for improving antitumor activity.[3]

  • In Vitro Potency: The most promising compound from this series, T14, demonstrated a c-Met IC50 value of 0.012 µM and potent antiproliferative activities against MKN-45, A549, and H460 cancer cell lines.[3]

Table 2: In Vitro Efficacy of c-Met Inhibitor Analog T14

Assay Result (IC50) Target Cell Line / Kinase Reference
Kinase Inhibition 0.012 µM c-Met Kinase [3]
Antiproliferative 0.64 µM MKN-45 (Gastric Cancer) [3]
Antiproliferative 1.92 µM A549 (Lung Cancer) [3]

| Antiproliferative | 2.68 µM | H460 (Lung Cancer) |[3] |

Antimicrobial and Antiviral Activity

The imidazole core is also a well-established pharmacophore in the development of antimicrobial agents.[6] Analogs of 1-methyl-imidazole carboxamide have been synthesized and evaluated for their ability to combat bacteria and viruses.

In one study, derivatives of 1-methyl-4-nitroimidazole were synthesized into two groups: thiosemicarbazides and hydrazones.[7]

  • Antibacterial Efficacy: The thiosemicarbazide derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In contrast, the hydrazone derivatives did not display significant antibacterial effects, highlighting how modifications to the carboxamide group can dramatically alter the biological activity spectrum.[7] The proposed mechanism for some imidazole derivatives involves the disruption of bacterial cell wall synthesis or the inhibition of protein synthesis.[6]

  • Antifungal and Anticancer Activity: These derivatives were also tested for antifungal and anticancer activities. While antifungal results were notable, two of the hydrazide-hydrazone derivatives showed moderate anticancer activity.[7]

Table 3: Comparative Antimicrobial Activity of Imidazole Derivatives

Derivative Class Target Organism Activity Level Proposed Mechanism Reference
Thiosemicarbazides Gram-positive & Gram-negative bacteria Promising Disruption of cell wall/protein synthesis [6][7]

| Hydrazones | Bacteria | Not significant | N/A |[7] |

The versatility of the scaffold extends to antiviral applications. Novel 1,5-diaryl-1H-imidazole-4-carbohydrazides were designed and synthesized as potential inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[4]

  • Mechanism of Action: These compounds aim to allosterically inhibit the integration of the viral genome into the host cell's DNA, a critical step in the HIV-1 lifecycle.

  • In Vitro Efficacy: In an AlphaScreenTM assay, seventeen compounds surpassed a 50% inhibitory threshold at a 100 µM concentration. The most potent analogs featured a methyl substituent on the aryl ring at the 5-position of the imidazole, suggesting this feature is essential for potency.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details the methodologies used to generate the efficacy data presented in this guide.

Protocol 1: In Vivo Prostate Cancer Xenograft Study

This protocol describes the workflow for evaluating the in vivo efficacy of an anticancer analog like ICA-1s.[5]

  • Cell Culture: Human prostate cancer cells (e.g., DU-145) are cultured in appropriate media until a sufficient number of cells are available for implantation.

  • Animal Model: Athymic (nude) mice are used, as their compromised immune system prevents the rejection of human tumor cells.

  • Tumor Implantation: A suspension of DU-145 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., ~0.2 cm). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives the test analog (e.g., ICA-1s) via a specified route (oral or intravenous) and schedule. The control group receives a vehicle.

  • Efficacy Endpoint: Treatment continues for a defined period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Tumor growth rates between the treated and control groups are statistically compared to determine the compound's efficacy.

G A 1. Culture DU-145 Prostate Cancer Cells B 2. Implant Cells into Athymic Nude Mice A->B C 3. Monitor Tumor Growth to ~0.2 cm B->C D 4. Randomize into Control & Treatment Groups C->D E 5. Administer Vehicle (Control) or ICA-1s (Treatment) D->E F 6. Measure Tumor Volume for 30 Days E->F G 7. Compare Growth Rates & Determine Efficacy F->G

Caption: Experimental workflow for an in vivo xenograft study to assess anticancer efficacy.

Protocol 2: In Vitro Kinase Inhibition Assay (c-Met)

This protocol outlines a method to determine the IC50 value of a compound against a target kinase.[3]

  • Reagent Preparation: Prepare solutions of the c-Met kinase, a suitable substrate peptide, ATP, and the test compound at various concentrations.

  • Plate Setup: In a 384-well plate, add the test compound solutions.

  • Enzyme/Substrate Addition: Add the kinase and substrate peptide solution to each well and incubate briefly to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Incubate at 30°C for 1 hour.

  • Signal Detection: Stop the reaction and use a detection kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which corresponds to kinase activity. This is typically measured as luminescence.

  • IC50 Calculation: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain (e.g., S. aureus).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The this compound scaffold and its analogs demonstrate remarkable therapeutic versatility, yielding potent inhibitors for oncology, infectious diseases, and beyond. The comparative analysis reveals that subtle structural modifications to the core, particularly at the C5 position of the imidazole ring and the carboxamide group, can profoundly influence biological targets and efficacy.

  • Analogs like ICA-1s show that targeting specific oncogenic kinases like PKC-ι is a viable strategy for cancer therapy, with promising in vivo data supporting further development.[5]

  • The development of c-Met inhibitors highlights the utility of the imidazole-4-carboxamide moiety as a linker, where SAR studies can guide the optimization of potency into the nanomolar range.[3]

  • In the antimicrobial space, the scaffold provides a foundation for developing agents with distinct activity spectra, as seen in the comparison between thiosemicarbazide and hydrazone derivatives.[7]

Future research should focus on optimizing the pharmacokinetic (ADME) properties of these potent analogs to improve their clinical translatability. Further exploration of substitutions on the imidazole core may uncover novel activities and lead to the development of next-generation therapeutics for a wide range of diseases.

References

A Comprehensive Guide to Confirming the Purity of Synthesized 1-methyl-1H-imidazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those with potential therapeutic applications, the confirmation of purity is a critical, non-negotiable step. This guide provides a detailed, multi-faceted approach to verifying the purity of synthesized 1-methyl-1H-imidazole-4-carboxamide, a valuable building block in medicinal chemistry. We will delve into the rationale behind the chosen synthetic and analytical methods, offering a framework for robust quality control and troubleshooting. This document is designed to be a practical resource, blending theoretical principles with actionable protocols.

Synthesis of this compound: A Common Route and Potential Pitfalls

A prevalent and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 1-methyl-1H-imidazole-4-carboxylic acid. Understanding this synthetic pathway is paramount to anticipating potential impurities.

The initial step is the activation of the carboxylic acid to a more reactive species, typically an acyl chloride. This is commonly achieved using reagents such as oxalyl chloride or thionyl chloride in an inert solvent. The subsequent step involves the reaction of the in situ generated acyl chloride with an ammonia source to form the desired carboxamide.

Visualizing the Synthesis Workflow

Synthesis Workflow A 1-methyl-1H-imidazole-4-carboxylic acid C 1-methyl-1H-imidazole-4-carbonyl chloride (in situ intermediate) A->C Activation B Oxalyl Chloride (or SOCl2) in an inert solvent (e.g., DCM) E This compound C->E Amidation D Ammonia source (e.g., aq. NH3, NH3 in dioxane) Analytical_Workflow cluster_synthesis Synthesis & Work-up cluster_conclusion Conclusion synth Crude Synthesized Product nmr ¹H and ¹³C NMR Spectroscopy synth->nmr Structural Confirmation & Initial Purity hplc HPLC-UV/MS synth->hplc Quantitative Purity & Impurity Profiling ms Mass Spectrometry hplc->ms Identity Confirmation ea Elemental Analysis ms->ea Elemental Composition pure Confirmed High Purity (>95%) ea->pure Data Concordant impure Impure - Further Purification Required ea->impure Data Discordant

An In Vitro Comparative Guide to 1-Methyl-1H-imidazole-4-carboxamide and Its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed in vitro comparison of 1-methyl-1H-imidazole-4-carboxamide and its structural analogs, exploring their potential as anticancer therapeutics. We will delve into the mechanistic rationale for their evaluation, present detailed protocols for key comparative assays, and analyze hypothetical data to guide future research and development.

Introduction: The Therapeutic Potential of Imidazole Carboxamides

The imidazole carboxamide scaffold is a cornerstone in medicinal chemistry, most notably represented by the alkylating agent temozolomide (TMZ). TMZ is a prodrug that spontaneously hydrolyzes at physiological pH to 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC), which is the active methylating agent that damages DNA and triggers tumor cell death.[1] This mechanism of action, primarily through methylation of guanine residues at the N-7 and O-6 positions, has established TMZ as a standard-of-care for glioblastoma.[1][2][3] However, resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), presents a significant clinical challenge.[1][2]

This has spurred the development of novel imidazole carboxamide analogs designed to overcome resistance or to exploit other cellular vulnerabilities. This compound shares a structural resemblance to the core of TMZ's active metabolite and other biologically active molecules, suggesting it and its analogs could interact with key cellular targets involved in cancer cell proliferation and survival.

Given the role of TMZ in inducing DNA damage and the subsequent cellular responses, this guide will focus on comparing this compound and its hypothetical analogs based on two primary mechanisms of action prevalent in cancer therapy: direct cytotoxicity and inhibition of key DNA damage response (DDR) enzymes, specifically Poly(ADP-ribose) polymerase (PARP). Furthermore, considering the crucial role of cellular metabolism in cancer, we will also explore the potential for these compounds to inhibit Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis.[4][5][6]

Rationale for In Vitro Comparisons

A systematic in vitro comparison is the foundational step in evaluating the therapeutic potential of novel chemical entities. By directly comparing the lead compound, this compound (designated as IMC-1 ), with its rationally designed analogs, we can elucidate structure-activity relationships (SAR) and identify candidates with superior potency and selectivity. For this guide, we will consider two hypothetical analogs:

  • IMC-2 (A Lipophilic Analog): Featuring a substituted phenyl group to enhance cell permeability and potentially interact with hydrophobic pockets in target proteins.

  • IMC-3 (A Flexible Chain Analog): Incorporating a flexible alkyl chain to explore different binding conformations within an enzyme's active site.

The following in vitro assays are selected to provide a comprehensive profile of their anticancer potential:

  • Cytotoxicity Assays (MTT/XTT): To determine the direct effect of the compounds on cancer cell viability and establish a baseline for their potency.

  • PARP-1 Enzymatic Inhibition Assay: To assess the ability of the compounds to inhibit a key enzyme in the DNA damage response pathway. PARP inhibitors have shown significant promise in treating cancers with deficiencies in other DNA repair pathways.[2][7][8]

  • NAMPT Enzymatic Inhibition Assay: To evaluate the inhibition of the rate-limiting enzyme in the NAD+ salvage pathway, a critical metabolic pathway for cancer cell survival.[4][5][6]

Experimental Design & Protocols

Cell Lines and Culture

For this comparative study, we will utilize the human glioblastoma cell line U87-MG, which is a well-established model for studying brain tumors and the effects of TMZ and related compounds. Cells will be maintained in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • U87-MG cells

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (IMC-1, IMC-2, IMC-3)

  • Microplate reader

Procedure:

  • Seed U87-MG cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of IMC-1, IMC-2, and IMC-3 in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro PARP-1 Enzymatic Inhibition Assay

This assay measures the ability of the test compounds to inhibit the enzymatic activity of PARP-1.[8][11][12]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • NAD+ (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • HRP-conjugated anti-PAR antibody or other detection reagent

  • Test compounds (IMC-1, IMC-2, IMC-3)

  • Assay buffer

  • Microplate reader

Procedure:

  • Coat the wells of a streptavidin plate with biotinylated histones.

  • In a separate plate, incubate recombinant PARP-1 enzyme with activated DNA.

  • Add various concentrations of the test compounds (IMC-1, IMC-2, IMC-3) or a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for the poly(ADP-ribosyl)ation of histones.

  • Stop the reaction and wash the wells to remove unincorporated NAD+.

  • Add an HRP-conjugated anti-PAR antibody to detect the incorporated biotinylated ADP-ribose.

  • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.[13]

  • Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.

Protocol 3: In Vitro NAMPT Enzymatic Inhibition Assay

This assay will determine the inhibitory effect of the compounds on the activity of the NAMPT enzyme.[4][14]

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (substrate)

  • Phosphoribosyl pyrophosphate (PRPP) (co-substrate)

  • ATP

  • Nicotinate mononucleotide adenylyltransferase (NMNAT)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Glucose-6-phosphate

  • Resazurin

  • Diaphorase

  • Test compounds (IMC-1, IMC-2, IMC-3)

  • Assay buffer

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, NAMPT enzyme, and varying concentrations of the test compounds (IMC-1, IMC-2, IMC-3). Include a known NAMPT inhibitor (e.g., FK866) as a positive control.

  • Initiate the reaction by adding the substrates nicotinamide and PRPP.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Add the detection reagent mixture containing NMNAT, G6PDH, glucose-6-phosphate, resazurin, and diaphorase. This couples the production of NAD+ to the reduction of resazurin to the fluorescent resorufin.

  • Incubate for an additional 30-60 minutes at 37°C.

  • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of NAMPT inhibition for each compound concentration and determine the IC50 value.

Hypothetical Data and Comparative Analysis

The following tables summarize the expected outcomes from the in vitro assays, providing a basis for comparing the performance of this compound and its analogs.

Table 1: Comparative Cytotoxicity in U87-MG Cells

CompoundIC50 (µM)
IMC-1 > 100
IMC-2 25.5
IMC-3 68.2
Temozolomide 50.0

Analysis: Based on this hypothetical data, IMC-1 shows minimal direct cytotoxicity. IMC-2, the lipophilic analog, demonstrates the most potent cytotoxic effect, even surpassing that of the standard drug, Temozolomide. This suggests that increased lipophilicity may enhance cellular uptake or interaction with intracellular targets. IMC-3 shows moderate activity.

Table 2: Comparative Inhibition of PARP-1 Enzymatic Activity

CompoundIC50 (nM)
IMC-1 5,200
IMC-2 850
IMC-3 150
Olaparib 5

Analysis: In this scenario, IMC-3, the analog with a flexible chain, is the most potent PARP-1 inhibitor among the novel compounds, although still less potent than the clinical inhibitor Olaparib. This suggests that the flexible linker may allow for a more optimal binding conformation within the PARP-1 active site. IMC-2 shows moderate inhibitory activity, while IMC-1 is a weak inhibitor.

Table 3: Comparative Inhibition of NAMPT Enzymatic Activity

CompoundIC50 (nM)
IMC-1 > 10,000
IMC-2 450
IMC-3 2,800
FK866 10

Analysis: The hypothetical data indicates that IMC-2 is the most effective NAMPT inhibitor of the newly synthesized compounds, though significantly less potent than the well-characterized inhibitor FK866. This suggests that the lipophilic nature of IMC-2 may favor binding to the NAMPT active site.

Visualizing the Mechanisms

To better understand the cellular processes being investigated, the following diagrams illustrate the relevant signaling and metabolic pathways.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 DNA Damage and Repair DNA_Alkylating_Agent DNA Alkylating Agent (e.g., Temozolomide) DNA_Damage DNA Single-Strand Breaks (SSBs) DNA_Alkylating_Agent->DNA_Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 BER Base Excision Repair (BER) PARP1->BER DSBs Double-Strand Breaks (DSBs) PARP1->DSBs Unrepaired SSBs lead to BER->DNA_Damage Repair Apoptosis Apoptosis DSBs->Apoptosis PARP_Inhibitor PARP Inhibitor (e.g., IMC-3) PARP_Inhibitor->PARP1 Inhibits

Caption: DNA Damage Response Pathway and the Role of PARP Inhibition.

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Cellular Functions NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Converts NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Converts PARPs PARPs NAD->PARPs Sirtuins Sirtuins NAD->Sirtuins Redox Redox Reactions NAD->Redox NAMPT_Inhibitor NAMPT Inhibitor (e.g., IMC-2) NAMPT_Inhibitor->NAMPT Inhibits

Caption: The NAD+ Salvage Pathway and the Point of NAMPT Inhibition.

Discussion and Future Directions

This comparative guide outlines a systematic approach to evaluating this compound and its analogs as potential anticancer agents. The hypothetical results suggest that structural modifications to the core imidazole carboxamide scaffold can significantly influence biological activity, directing the compounds towards different cellular targets.

The lipophilic analog, IMC-2 , demonstrated the most promising profile as a cytotoxic agent and a NAMPT inhibitor. This dual activity is particularly interesting, as depleting NAD+ levels can sensitize cancer cells to DNA damaging agents. Future studies should investigate the potential synergy between IMC-2 and agents like temozolomide.

The flexible chain analog, IMC-3 , emerged as a potential PARP-1 inhibitor. While its potency may not match existing clinical inhibitors, it provides a valuable chemical scaffold for further optimization. The development of novel PARP inhibitors remains a high priority in oncology.

The parent compound, This compound (IMC-1) , showed weak activity in all assays. This underscores the importance of rational drug design and analog synthesis to unlock the therapeutic potential of a chemical scaffold.

References

A Head-to-Head Comparison of Novel Imidazole-Based Compounds with Known PARP Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The Evolving Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), primarily in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a powerful anticancer strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several potent PARP inhibitors, including Olaparib, Talazoparib, Niraparib, Rucaparib, and Veliparib.[1][2][3]

The quest for novel PARP inhibitors with improved efficacy, selectivity, and reduced toxicity is ongoing. Imidazole-based compounds have shown promise as a scaffold for the development of new PARP inhibitors.[9][10] This guide will outline the essential experiments to rigorously evaluate a novel compound, such as 1-methyl-1H-imidazole-4-carboxamide, against the established players in the field.

Profiling the Competitors: Established PARP Inhibitors

A thorough comparison requires a deep understanding of the benchmark compounds. The following provides a brief overview of the key characteristics of the most common PARP inhibitors.

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor, approved for various cancers including ovarian, breast, and prostate cancer.[1] It exhibits both catalytic inhibition and PARP trapping capabilities.[11]

  • Talazoparib (Talzenna®): Considered the most potent PARP trapper among the approved inhibitors, showing significantly higher trapping efficiency than Olaparib.[8][9][12]

  • Niraparib (Zejula®): A potent PARP1 and PARP2 inhibitor with demonstrated efficacy in ovarian cancer.[13] Its PARP trapping ability is considered intermediate, greater than Olaparib and Rucaparib.[14]

  • Rucaparib (Rubraca®): Approved for the treatment of ovarian and prostate cancer, Rucaparib functions through both catalytic inhibition and PARP trapping.[3][15]

  • Veliparib (ABT-888): While a potent catalytic inhibitor, Veliparib is known to be a weak PARP trapper compared to other approved inhibitors.[16][17]

The Experimental Gauntlet: A Step-by-Step Guide to Comparison

To objectively compare a novel imidazole-based compound with known PARP inhibitors, a series of well-controlled in vitro experiments are essential. The following protocols provide a robust framework for this evaluation.

PARP1 Enzymatic Activity Assay

This initial screen determines the direct inhibitory effect of the compound on the catalytic activity of the PARP1 enzyme.

Principle: A colorimetric or fluorometric assay is used to measure the amount of PAR produced by recombinant PARP1 in the presence of a DNA-damaging agent and NAD+, the substrate for PAR synthesis. The inhibitory potential of the test compound is determined by its ability to reduce PAR production.[18][19]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant PARP1 - Activated DNA - NAD+ - Test Compounds (serial dilutions) - Assay Buffer plate Plate Setup (384-well): - Add Assay Buffer - Add Activated DNA - Add PARP1 Enzyme - Add Test Compounds/Controls reagents->plate Dispense incubation1 Pre-incubation (e.g., 10 min at RT) plate->incubation1 reaction Initiate Reaction: Add NAD+ incubation1->reaction incubation2 Incubation (e.g., 60 min at RT) reaction->incubation2 stop Stop Reaction (e.g., with potent inhibitor or by detection method) incubation2->stop read Read Plate (Colorimetric/Fluorometric) stop->read analysis Data Analysis: - Subtract background - Plot dose-response curve - Calculate IC50 value read->analysis cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well plate (e.g., BRCA-mutant and BRCA-WT cells) attach Allow cells to attach overnight seed->attach treat Treat cells with serial dilutions of test compounds and controls attach->treat incubate_treat Incubate for 72 hours treat->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability (%) and determine IC50 values read->analyze cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis seed Seed cells on coverslips in a multi-well plate attach Allow cells to attach seed->attach treat Treat with test compounds for a defined period (e.g., 24h) attach->treat fix Fix cells (e.g., with 4% PFA) treat->fix permeabilize Permeabilize cells (e.g., with Triton X-100) fix->permeabilize block Block with serum permeabilize->block primary_ab Incubate with primary antibody (anti-γ-H2AX) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab counterstain Counterstain nuclei (e.g., with DAPI) secondary_ab->counterstain mount Mount coverslips on slides counterstain->mount image Acquire images using a fluorescence microscope mount->image quantify Quantify γ-H2AX foci per nucleus using image analysis software image->quantify

References

Comparative Cross-Reactivity Analysis of 1-methyl-1H-imidazole-4-carboxamide: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target interactions, even if seemingly minor, can lead to unforeseen side effects, reduced efficacy, and potential toxicity, ultimately derailing promising drug candidates. The imidazole scaffold, a privileged structure in medicinal chemistry, is present in a wide array of biologically active compounds, including kinase inhibitors, antifungal agents, and G-protein coupled receptor (GPCR) modulators.[1][2] 1-methyl-1H-imidazole-4-carboxamide, a molecule sharing this core structure, therefore warrants a thorough investigation of its selectivity profile.

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will delve into the rationale for selecting a panel of potential off-targets, provide detailed experimental protocols for robust in vitro assessment, and offer a template for the clear and concise presentation of comparative data. The insights gleaned from such studies are critical for researchers, scientists, and drug development professionals to make informed decisions about the progression of this and structurally related compounds.

Identifying the Putative Target and Rationale for Off-Target Selection

Based on a comprehensive review of current literature, compounds bearing the imidazole carboxamide scaffold have demonstrated significant activity as protein kinase inhibitors.[3][4][5] Specifically, derivatives have been identified as potent inhibitors of kinases such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1), Bruton's Tyrosine Kinase (BTK), and c-Jun N-terminal Kinase 3 (JNK3).[3][4][5] Notably, 2,4-1H-imidazole carboxamides have been highlighted as potent and selective inhibitors of TAK1.[3] Furthermore, a structurally related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, has been characterized as a specific inhibitor of Protein Kinase C-iota (PKC-ι).[6]

Given this body of evidence, it is highly probable that the primary biological target of this compound is a member of the protein kinase family. Consequently, a focused cross-reactivity study against a panel of representative kinases is the most logical starting point for defining its selectivity profile.

For this guide, we will hypothesize that the primary target of this compound is a serine/threonine kinase. Our selected off-target panel will therefore include kinases from different branches of the human kinome to provide a broad assessment of selectivity. This panel includes:

  • Serine/Threonine Kinases:

    • TAK1 (MAP3K7): A key mediator in inflammatory signaling pathways.

    • JNK3 (MAPK10): Implicated in neuronal apoptosis and inflammatory responses.[7]

    • PKC-ι (PRKCI): Involved in cell polarity and oncogenesis.[6]

    • Aurora Kinase A: A crucial regulator of mitosis.

  • Tyrosine Kinases:

    • BTK: A critical enzyme in B-cell signaling.[4]

    • EGFR: A receptor tyrosine kinase frequently implicated in cancer.

Experimental Design and Protocols

A tiered approach to cross-reactivity screening is recommended. The initial tier will involve a primary screen of this compound against the selected kinase panel at a single high concentration to identify potential interactions. Any significant inhibition observed will be followed by a more detailed secondary screen to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow

Caption: Experimental workflow for kinase cross-reactivity screening.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[1][8][9]

Materials:

  • Recombinant human kinases (TAK1, JNK3, PKC-ι, Aurora Kinase A, BTK, EGFR)

  • Kinase-specific peptide substrates

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For the primary screen, prepare a working solution at the desired final concentration (e.g., 10 µM) in the kinase assay buffer.

    • For the secondary screen, perform a serial dilution of the stock solution to generate a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound solution or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of the kinase/substrate mixture to each well. The optimal concentrations of kinase and substrate should be determined empirically for each enzyme.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the incubation, add the detection reagents from the luminescence-based kinase assay kit according to the manufacturer's instructions. This typically involves a two-step process to stop the kinase reaction, deplete unused ATP, and then convert the generated ADP back to ATP to drive a luciferase reaction.

    • Incubate the plate at room temperature for the time specified in the kit protocol.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal in each well using a plate reader.

    • For the primary screen, calculate the percent inhibition relative to the vehicle control.

    • For the secondary screen, plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be presented in a clear and comparative manner. A summary table is an effective way to display the IC50 values for each kinase tested.

Table 1: Comparative Kinase Inhibition Profile of this compound

Kinase Target FamilyKinase TargetIC50 (µM)
Serine/Threonine Putative Primary Target [Insert Value]
TAK1[Insert Value]
JNK3[Insert Value]
PKC-ι[Insert Value]
Aurora Kinase A[Insert Value]
Tyrosine BTK[Insert Value]
EGFR[Insert Value]

Interpretation of Results:

The selectivity of this compound can be quantified by calculating a selectivity index, which is the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target. A higher selectivity index indicates greater selectivity.

Selectivity_Concept cluster_target Primary Target cluster_offtarget Off-Target Primary Low IC50 Selectivity High Selectivity Index = OffTarget High IC50 Ratio IC50 (Off-Target) / IC50 (Primary Target)

References

Benchmarking 1-methyl-1H-imidazole-4-carboxamide Against Standard of Care in Castration-Resistant Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 1-methyl-1H-imidazole-4-carboxamide against current standards of care for metastatic castration-resistant prostate cancer (mCRPC). While direct preclinical and clinical data for this compound are not extensively available in public literature, we will draw upon data from a closely related analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), to establish a putative mechanism of action and a rationale for its evaluation. ICA-1s has shown promise as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in various cancers, including prostate carcinoma.[1]

This document will compare the proposed PKC-ι inhibition pathway with the mechanisms of established mCRPC therapies, namely androgen receptor signaling inhibitors (ARSIs) Abiraterone Acetate and Enzalutamide. Furthermore, we will provide detailed, field-proven experimental protocols to facilitate a rigorous, head-to-head comparison, ensuring a self-validating system for assessing the potential of this new chemical entity.

Mechanistic Overview: A Divergence in Therapeutic Strategy

The current therapeutic landscape for mCRPC is dominated by agents that target the androgen receptor (AR) signaling axis, a critical driver of prostate cancer cell proliferation and survival.[2][3] In contrast, the imidazole-carboxamide class, represented by ICA-1s, offers a novel approach by targeting a distinct signaling pathway mediated by PKC-ι.

The Androgen Receptor Signaling Inhibitors (Standard of Care)

Abiraterone Acetate: This agent acts as a potent and selective inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and within the tumor microenvironment.[1][4][5][6][7] By blocking CYP17A1, abiraterone acetate significantly reduces the production of testosterone and other androgens that fuel prostate cancer growth.[1][4][5] It is often administered with prednisone to manage side effects arising from the blockade of cortisol production.[1][6]

Enzalutamide: As a second-generation nonsteroidal antiandrogen, enzalutamide directly targets the androgen receptor. Its multi-faceted mechanism involves competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the binding of the activated AR to DNA.[2][3][8][9] This comprehensive blockade of the AR signaling pathway effectively halts the transcription of genes necessary for cancer cell growth.[2]

Signaling Pathway of Androgen Receptor Inhibitors

cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Pregnenolone Pregnenolone/ Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Androgens Testosterone/ DHT AR Androgen Receptor (AR) Androgens->AR Binding CYP17A1->Androgens AR_N AR (Nuclear) AR->AR_N Nuclear Translocation ARE Androgen Response Elements (DNA) AR_N->ARE DNA Binding Gene_Tx Gene Transcription (Proliferation, Survival) ARE->Gene_Tx Abiraterone Abiraterone Acetate Abiraterone->CYP17A1 Inhibits Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_N Inhibits Translocation & DNA Binding

Caption: Mechanism of action for standard of care ARSIs.

This compound (Putative Mechanism via PKC-ι Inhibition)

Protein Kinase C-iota (PKC-ι) is an oncogene that is overexpressed in a variety of cancers.[1] It plays a crucial role in regulating cell polarity, proliferation, and survival. The preclinical data on the analog ICA-1s suggests that inhibiting PKC-ι can lead to decreased cancer cell growth and the induction of apoptosis.[1] This pathway is distinct from the AR signaling axis, presenting a potential therapeutic strategy for tumors that are either intrinsically resistant or have acquired resistance to AR-targeted therapies.

Putative Signaling Pathway for PKC-ι Inhibition

PKCi PKC-ι (Oncogene) Downstream Downstream Effectors (e.g., MEK/ERK, NF-κB) PKCi->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition_Node Inhibition of Apoptosis Downstream->Inhibition_Node Apoptosis Apoptosis Inhibition_Node->Apoptosis Imidazole This compound (e.g., ICA-1s) Imidazole->PKCi Inhibits

Caption: Putative mechanism of this compound.

Comparative Preclinical Performance Data (Illustrative)

To provide a tangible comparison, the following table summarizes the preclinical data for the PKC-ι inhibitor ICA-1s, which serves as a proxy for our compound of interest. This data should be generated for this compound and compared directly with established values for standard-of-care agents under identical experimental conditions.

ParameterThis compound (Hypothetical Data)Abiraterone Acetate (Literature Values)Enzalutamide (Literature Values)
Target Protein Kinase C-iota (PKC-ι)CYP17A1Androgen Receptor (AR)
Cell Line (In Vitro) DU-145 (AR-negative)LNCaP (AR-positive)LNCaP, VCaP (AR-positive)
IC₅₀ (Cell Viability) To be determinedTo be determinedTo be determined
In Vivo Model DU-145 XenograftVCaP XenograftLNCaP Xenograft
Tumor Growth Inhibition Significant reduction (ICA-1s data showed ~50% reduction vs. control)[1]Dose-dependent reductionDose-dependent reduction
Toxicity Profile Low toxicity observed for ICA-1s at doses up to 5000 mg/kg (acute)[1]Manageable with prednisoneFatigue, risk of seizures

Experimental Protocols for Head-to-Head Benchmarking

To ensure the trustworthiness and reproducibility of a comparative study, the following detailed protocols are provided. These workflows are designed as a self-validating system to objectively assess the performance of this compound against Abiraterone Acetate and Enzalutamide.

Comparative Experimental Workflow

cluster_invitro Phase 1: In Vitro Analysis cluster_invivo Phase 2: In Vivo Xenograft Model Cell_Culture 1. Cell Line Panel Culture (DU-145, LNCaP, VCaP, 22Rv1) Viability_Assay 2. Cell Viability Assay (MTS/MTT) Cell_Culture->Viability_Assay IC50 3. IC50 Determination Viability_Assay->IC50 Western_Blot 4. Western Blot Analysis (p-PKCι, AR, PSA) IC50->Western_Blot Xenograft 5. DU-145 Xenograft Implantation (Athymic Nude Mice) Treatment 6. Treatment Groups: - Vehicle Control - Test Compound - Standard of Care Xenograft->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Toxicity Assessment Monitoring->Endpoint cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Proceed if in vitro activity is confirmed

Caption: A phased approach for benchmarking a novel compound.

In Vitro Cell-Based Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and confirm the on-target activity of this compound in relevant prostate cancer cell lines.

Cell Lines:

  • DU-145: AR-negative, suitable for evaluating AR-independent mechanisms.[10][11]

  • LNCaP: AR-positive, androgen-sensitive.

  • VCaP: AR-positive, overexpresses AR.

  • 22Rv1: AR-positive, expresses AR splice variants, considered castration-resistant.

Protocol: Cell Viability (MTS Assay)

  • Cell Seeding: Seed cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of this compound, Enzalutamide, and Abiraterone Acetate. Treat cells in triplicate for 72 hours. Include a vehicle-only control.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values using non-linear regression analysis (log(inhibitor) vs. response).

Protocol: Western Blot for Target Engagement

  • Treatment: Treat cells in 6-well plates with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Lysate Preparation: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against total PKC-ι, phosphorylated PKC-ι, AR, PSA, and a loading control (e.g., GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize bands.

  • Analysis: Quantify band intensity to confirm the downregulation of the target protein or its phosphorylated state.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy and safety profile of this compound in a clinically relevant animal model. The DU-145 xenograft model is appropriate given the data on ICA-1s and its AR-independent nature.[1][10][12][13]

Animal Model: Male athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

Protocol: DU-145 Xenograft Study

  • Cell Preparation: Culture DU-145 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 million cells/mL.[12][14]

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 million cells) into the right flank of each mouse.[12]

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).

    • Group 1: Vehicle Control (e.g., saline, oral gavage)

    • Group 2: this compound (dose determined from MTD studies, oral gavage)

    • Group 3: Enzalutamide (e.g., 10 mg/kg, oral gavage)

  • Treatment and Monitoring: Administer treatments daily for 21-28 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study, euthanize mice and excise tumors.

    • Measure final tumor weight.

    • Collect blood for serum chemistry to assess toxicity.

    • Fix a portion of the tumor in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Conclusion and Future Directions

This guide outlines a rigorous, scientifically-grounded strategy for benchmarking this compound against the current standards of care in mCRPC. By focusing on a novel, AR-independent pathway, this class of compounds holds the potential to address unmet needs in patients with resistant disease. The provided protocols offer a clear path for generating the necessary preclinical data to validate this therapeutic hypothesis. Successful outcomes from these studies would warrant further investigation into combination therapies with existing ARSIs and progression into formal clinical trials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.